Ethyl 3-Chloroquinoxaline-2-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl 3-chloroquinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTZHKWLTOJGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484240 | |
| Record name | Ethyl 3-Chloroquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49679-45-0 | |
| Record name | Ethyl 3-Chloroquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate from Diethyl Ketomalonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-chloroquinoxaline-2-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds. This guide provides a comprehensive, in-depth technical overview of its synthesis, commencing from the readily available starting materials, o-phenylenediamine and diethyl ketomalonate. The synthesis is delineated as a two-step process: an initial acid-catalyzed condensation to form the intermediate, ethyl 3-hydroxyquinoxaline-2-carboxylate, followed by a dehydroxy-chlorination reaction using phosphorus oxychloride (POCl₃). This document is structured to provide not only a step-by-step experimental protocol but also a thorough understanding of the underlying reaction mechanisms, safety considerations, and analytical verification methods, thereby equipping researchers with the necessary knowledge for a safe and efficient synthesis.
Introduction: The Significance of the Quinoxaline Moiety
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their unique structural features allow them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound, in particular, is a highly valuable intermediate due to the reactivity of the chloro substituent, which can be readily displaced by various nucleophiles to generate a diverse library of novel quinoxaline analogues for drug development pipelines.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound from diethyl ketomalonate is a well-established and efficient two-step process. The overall transformation is depicted below:
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate
The initial step involves the condensation of o-phenylenediamine with diethyl ketomalonate. This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of diethyl ketomalonate, followed by cyclization and dehydration to yield the quinoxaline ring system.
Reaction Mechanism:
Ethyl 3-chloroquinoxaline-2-carboxylate CAS number 49679-45-0
An In-depth Technical Guide to Ethyl 3-chloroquinoxaline-2-carboxylate (CAS: 49679-45-0)
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. We will delve into its synthesis, reactivity, and critical applications as a pivotal intermediate in medicinal chemistry and materials science.
Introduction: The Quinoxaline Scaffold and the Utility of a Key Building Block
The quinoxaline ring system, a fusion of a benzene ring and a pyrazine ring, is classified as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibition properties.[1][2][3][4] The versatility of the quinoxaline core allows for structural modifications that can fine-tune its pharmacological profile, making it a cornerstone for the development of novel therapeutics.[4][5]
This compound (CAS No. 49679-45-0) has emerged as a particularly valuable and versatile building block for accessing diverse libraries of functionalized quinoxalines.[6] Its structure incorporates two key features: an ester group at the C2 position and a reactive chlorine atom at the C3 position. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a direct and efficient handle for introducing a wide array of functional groups and building molecular complexity.[6][7]
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.
| Property | Value | Source |
| CAS Number | 49679-45-0 | --INVALID-LINK--[8] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | --INVALID-LINK--[8] |
| Molecular Weight | 236.65 g/mol | --INVALID-LINK--[8] |
| IUPAC Name | This compound | --INVALID-LINK--[8] |
| Monoisotopic Mass | 236.0353 Da | --INVALID-LINK--[8] |
| Appearance | Typically a solid (e.g., off-white to yellow powder) | General Supplier Information |
| Topological Polar Surface Area | 52.1 Ų | --INVALID-LINK--[8] |
Spectroscopic Data: Detailed spectroscopic data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are essential for structure confirmation and purity assessment. While raw spectra are best obtained from the supplier or through direct analysis, characteristic data can be found in specialized databases.[9]
Synthesis of the Quinoxaline Core
The most prevalent and robust method for constructing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] For this compound, a common synthetic strategy involves a two-step process: initial formation of the corresponding quinoxalin-3-one, followed by chlorination.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a typical laboratory-scale synthesis.
Step 1: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and ethanol (EtOH) to create a slurry.
-
Add diethyl 2-oxomalonate (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 3-hydroxyquinoxaline-2-carboxylate.
Step 2: Synthesis of this compound
-
Caution: This step should be performed in a well-ventilated fume hood as it uses phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.
-
In a round-bottom flask, suspend Ethyl 3-hydroxyquinoxaline-2-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.
Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its reactivity towards nucleophiles at the C3 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the resonance effect of the C2-ester group, renders the C3 carbon atom highly electron-deficient.[6] This electronic property makes it exceptionally susceptible to attack by a wide range of nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism, leading to the facile displacement of the chloride ion.[6][7]
Caption: SNAr mechanism and scope on the quinoxaline core.
This reactivity allows for the systematic introduction of diverse functionalities:
-
N-Nucleophiles: Primary and secondary amines react readily to form 3-aminoquinoxaline derivatives.[10]
-
S-Nucleophiles: Thiols and thiophenols yield 3-thioether-substituted quinoxalines.[6][10]
-
O-Nucleophiles: Alcohols and phenols can be used to synthesize 3-alkoxy or 3-aryloxy quinoxalines, often requiring a strong base (e.g., NaH) to generate the corresponding alkoxide/phenoxide.[6]
Applications in Drug Discovery and Library Synthesis
The straightforward and high-yielding nature of the SNAr reaction on this compound makes it an ideal substrate for parallel synthesis and the generation of compound libraries. By reacting the common core with a diverse set of amines, thiols, and alcohols, researchers can rapidly produce hundreds or thousands of distinct analogues for high-throughput screening.
Caption: Diversification of the quinoxaline core for drug discovery.
This strategy has been successfully employed to explore structure-activity relationships (SAR) for various biological targets. For instance, quinoxaline derivatives synthesized via this route have shown promise as antitubercular agents (often as the corresponding 1,4-dioxides), kinase inhibitors for oncology, and antimicrobial compounds.[7][11][12]
Detailed Experimental Protocol: Representative SNAr Reaction with an Amine
This protocol describes the reaction with a generic primary amine and serves as a template for library synthesis.
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 - 1.5 eq)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for inert atmosphere reactions (optional, but recommended)
-
-
Procedure:
-
In a dry round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the primary amine, followed by the base (DIPEA). The base acts as a scavenger for the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).
-
Cool the reaction to room temperature and dilute with a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure Ethyl 3-(substituted-amino)quinoxaline-2-carboxylate.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
-
Conclusion
This compound is a high-value, strategically important intermediate in modern organic and medicinal chemistry. Its straightforward synthesis and, most critically, the predictable and efficient reactivity of its C3-chloro substituent, make it an indispensable tool for the rapid elaboration of the privileged quinoxaline scaffold. For researchers in drug discovery, this compound provides a reliable and versatile entry point for generating diverse molecular libraries, accelerating the identification and optimization of novel therapeutic agents.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C11H9ClN2O2 | CID 12283436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(49679-45-0) 1H NMR [m.chemicalbook.com]
- 10. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl 3-chloroquinoxaline-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloroquinoxaline-2-carboxylate is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive chlorine atom at the 3-position and an ethyl ester at the 2-position makes this compound a versatile building block for the synthesis of a diverse array of functionalized quinoxaline derivatives. These derivatives have shown promise as potent kinase inhibitors, anticancer agents, and possess a wide spectrum of other pharmacological activities.[1][2][3][4][5] This guide provides a comprehensive overview of the synthesis, molecular structure, and strategic applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic data of this compound is fundamental for its effective utilization in research and synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂ | PubChem[6][7] |
| Molecular Weight | 236.65 g/mol | PubChem[6][7] |
| CAS Number | 49679-45-0 | PubChem[6][7] |
| Appearance | White to off-white solid | Manchester Organics[8] |
| Melting Point | Not explicitly available, research required | |
| Solubility | Soluble in most organic solvents | General knowledge |
| XLogP3 | 2.7 | PubChem[6][7] |
| Topological Polar Surface Area | 52.1 Ų | PubChem[6][7] |
Spectroscopic Characterization
The structural integrity of this compound is unequivocally confirmed through various spectroscopic techniques. Representative data is summarized below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the ethyl group and the aromatic protons of the quinoxaline ring. The ethyl group typically displays a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-CH₂-). The four protons on the benzene ring of the quinoxaline scaffold will appear in the aromatic region, with their splitting patterns and chemical shifts dependent on their electronic environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the quinoxaline ring, and the carbons of the ethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C=N stretching of the pyrazine ring, C-Cl stretching, and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (236.65 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The overall synthetic strategy involves the formation of a quinoxalinone intermediate followed by a chlorination reaction.
Step 1: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate
The first step involves the condensation reaction between o-phenylenediamine and diethyl 2,3-dioxosuccinate. This reaction is a classic method for the formation of the quinoxaline ring system.
Mechanism: The reaction proceeds through a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl groups of diethyl 2,3-dioxosuccinate, followed by cyclization and dehydration to yield the stable aromatic quinoxalinone ring.
Caption: Synthetic pathway for Ethyl 3-hydroxyquinoxaline-2-carboxylate.
Step 2: Chlorination of Ethyl 3-hydroxyquinoxaline-2-carboxylate
The hydroxyl group of the quinoxalinone intermediate is then converted to a chloro group using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9][10][11]
Mechanism: The reaction with POCl₃ involves the formation of a phosphate ester intermediate, which is a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired this compound.[9] The use of a mixture of POCl₃ and PCl₅ can also be employed for robust chlorination.[10]
Caption: Chlorination of the quinoxalinone intermediate.
Experimental Protocols
Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate
Materials:
-
o-Phenylenediamine
-
Diethyl 2,3-dioxosuccinate
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve o-phenylenediamine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this solution, add diethyl 2,3-dioxosuccinate dropwise with continuous stirring.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, Ethyl 3-hydroxyquinoxaline-2-carboxylate, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of this compound
Materials:
-
Ethyl 3-hydroxyquinoxaline-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 3-hydroxyquinoxaline-2-carboxylate in an excess of phosphorus oxychloride (POCl₃).[9]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[9]
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Applications in Medicinal Chemistry and Drug Discovery
The strategic placement of the reactive chlorine atom makes this compound a highly valuable intermediate for the synthesis of diverse libraries of quinoxaline-based compounds with potential therapeutic applications. The chloro group can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at the 3-position.
Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors.[8] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Quinoxaline derivatives have emerged as a promising class of kinase inhibitors.
For instance, this compound can serve as a starting material for the synthesis of novel Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.[6] ASK1 is implicated in various stress-induced signaling pathways that can lead to inflammation and apoptosis. By reacting this compound with different amines or other nucleophiles, a variety of derivatives can be generated and screened for their inhibitory activity against ASK1.
Caption: Derivatization for kinase inhibitor development.
Synthesis of Anticancer Agents
The quinoxaline scaffold is a common feature in many anticancer agents.[1][2][3][4][5] this compound provides a convenient entry point for the synthesis of novel quinoxaline-based compounds with antiproliferative activity. For example, it can be utilized in Sonogashira coupling reactions with various terminal alkynes to generate 3-alkynylquinoxaline derivatives, which have shown significant antiproliferative activity against various cancer cell lines.
Synthesis of Pyrazolo[1,5-a]quinoxalines
The reaction of this compound with hydrazine can lead to the formation of pyrazolo[1,5-a]quinoxaline derivatives. These fused heterocyclic systems are also of interest in medicinal chemistry due to their potential biological activities.
Conclusion
This compound is a cornerstone synthetic intermediate that provides a versatile platform for the development of novel heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of its chloro substituent allow for extensive structural modifications, making it an invaluable tool for medicinal chemists and drug discovery professionals. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved therapeutic agents for a wide range of diseases.
References
- 1. [PDF] Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases | Semantic Scholar [semanticscholar.org]
- 2. Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β | Tropical Journal of Pharmaceutical Research [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H9ClN2O2 | CID 12283436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. benchchem.com [benchchem.com]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 3-chloroquinoxaline-2-carboxylate: A Keystone Intermediate in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, the quinoxaline scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive technical overview of Ethyl 3-chloroquinoxaline-2-carboxylate , a pivotal synthetic intermediate. We will delve into its fundamental chemical identity, robust synthetic protocols, and its versatile applications as a building block for a new generation of therapeutic agents. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for researchers at the forefront of pharmaceutical development.
Part 1: Core Chemical Identity
IUPAC Name and Structural Representation
The formal IUPAC name for the compound is This compound [1]. Its chemical structure is characterized by a bicyclic quinoxaline core, with a chlorine atom at the 3-position and an ethyl carboxylate group at the 2-position.
Caption: Chemical structure of this compound.
Synonyms and Identifiers
In scientific literature and chemical databases, this compound is referenced by several synonyms. Recognizing these is crucial for comprehensive literature searches.
| Synonym | Source |
| 3-Chloroquinoxaline-2-carboxylic acid ethyl ester | PubChem[1] |
| 2-Quinoxalinecarboxylic acid, 3-chloro-, ethyl ester | PubChem[1] |
| Ethyl 3-chloro-2-quinoxalinecarboxylate | |
| 2-Chloro-3-(ethoxycarbonyl)quinoxaline |
Table 1: Common Synonyms and Identifiers
| Identifier | Value | Source |
| CAS Number | 49679-45-0 | PubChem[1] |
| PubChem CID | 12283436 | PubChem[1] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | PubChem[1] |
| Molecular Weight | 236.65 g/mol | PubChem[1] |
| InChIKey | YGTZHKWLTOJGOI-UHFFFAOYSA-N | PubChem[1] |
Part 2: Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile is paramount for handling and utilizing this reagent effectively in a laboratory setting.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid (presumed) | |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Safety and Handling:
This compound is classified with the following GHS hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Part 3: Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction, followed by chlorination.
Overall Synthetic Workflow
References
Navigating the Solubility Landscape of Ethyl 3-chloroquinoxaline-2-carboxylate: A Technical Guide for Drug Development Professionals
Abstract: Ethyl 3-chloroquinoxaline-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its journey from a laboratory reagent to a component of a viable drug candidate is critically dependent on a fundamental physicochemical property: solubility. Poor solubility in organic solvents can create significant hurdles in synthesis, purification, formulation, and ultimately, bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not widely published, this guide equips the reader with the theoretical knowledge and practical methodologies to navigate its solubility landscape effectively.
The Crucial Role of Solubility in the Drug Development Cascade
In the realm of drug discovery and development, the solubility of a chemical entity is a pivotal parameter that influences every stage of the process. For a synthetic intermediate like this compound, its solubility in organic solvents directly impacts:
-
Reaction Kinetics and Yield: Homogeneous reaction mixtures, achieved through complete dissolution of reactants, generally lead to faster reaction rates and higher yields.
-
Purification Efficiency: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation Feasibility: For preclinical studies and eventual drug product formulation, the ability to dissolve the active pharmaceutical ingredient (API) or its precursors in appropriate solvents is essential.
Low solubility can result in challenges such as unpredictable in vitro assay results and poor bioavailability in later stages, escalating development costs and timelines.[1][2][3] Therefore, a thorough understanding and characterization of the solubility profile of key intermediates is not merely a perfunctory exercise but a critical risk mitigation strategy.
Deconstructing the Molecule: Theoretical Factors Governing Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, where substances with similar intermolecular forces are more likely to be miscible.
Molecular Structure Analysis:
-
Quinoxaline Core: The bicyclic aromatic quinoxaline core is relatively non-polar and rigid. This planarity can contribute to strong crystal lattice forces, which must be overcome by the solvent for dissolution to occur.
-
Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 3-position influences the electron distribution of the aromatic system, contributing to dipole-dipole interactions.
-
Ethyl Carboxylate Group: The ester functional group introduces polarity and the potential for hydrogen bonding with appropriate solvents. The ethyl group, however, adds a degree of lipophilicity.
The overall molecule possesses a balance of polar and non-polar characteristics, suggesting that it will exhibit moderate solubility in a range of organic solvents. Solvents that can effectively engage in dipole-dipole interactions and potentially accept hydrogen bonds are likely to be good candidates for dissolving this compound.
Hansen Solubility Parameters (HSP): A Predictive Framework
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[4][5] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
Quantitative Solubility Data: An Estimation Based on Structural Analogs
As previously mentioned, specific, publicly available quantitative solubility data for this compound is scarce. However, by examining the solubility of structurally related quinoxaline derivatives, we can make informed estimations. Quinoxaline itself is reported to be soluble in water, and derivatives are often soluble in common organic solvents.[6] Given the presence of the ethyl ester and chloro groups, it is anticipated that the compound will exhibit good solubility in moderately polar to polar aprotic solvents.
For research purposes, it is imperative to determine this data experimentally. The following table provides a template for recording experimentally determined solubility data for this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Hexane | 1.88 | Very Low | |
| Toluene | 2.38 | Low to Moderate | |
| Dichloromethane | 8.93 | Moderate to High | |
| Ethyl Acetate | 6.02 | Moderate to High | |
| Acetone | 20.7 | High | |
| Ethanol | 24.5 | Moderate | |
| Methanol | 32.7 | Moderate | |
| N,N-Dimethylformamide (DMF) | 36.7 | High | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High |
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic solubility of a solid in a liquid is the equilibrium shake-flask method .[1][7] This method ensures that a true equilibrium is reached between the dissolved and undissolved solute.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be established. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume (e.g., 5 mL) of each test solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials or filter the supernatant through a syringe filter.
-
Quantification:
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, prepare a calibration curve of known concentrations of the compound in the solvent of interest. Dilute the saturated supernatant to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the calibration curve.[8][9]
-
HPLC: Develop a suitable HPLC method (column, mobile phase, and detection wavelength) for the compound. Prepare a calibration curve with standards of known concentrations. Inject a diluted aliquot of the saturated supernatant and determine the concentration from the calibration curve.
-
Self-Validating System:
-
Visual Confirmation: At the start of the experiment, ensure there is a visible excess of the solid compound.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
-
Calibration Curve Linearity: The analytical method used for quantification must be validated with a linear calibration curve (R² > 0.99).
Data Interpretation and Troubleshooting
The experimentally determined solubility values will provide a clear rank-ordering of the suitability of different organic solvents for this compound.
Logical Relationship of Factors Influencing Solubility:
Caption: Interplay of Factors Determining Solubility.
Potential Challenges and Solutions:
-
Low Solubility: If the compound exhibits very low solubility in all tested solvents, consider using a co-solvent system or exploring derivatization strategies to improve solubility.
-
Supersaturation: Rapid changes in temperature can lead to the formation of supersaturated solutions, which are not in thermodynamic equilibrium. Allowing sufficient time for equilibration is crucial.
-
Compound Instability: In some cases, the solute may degrade in certain solvents over the equilibration period. It is advisable to assess the stability of the compound in the chosen solvents, for example, by analyzing the sample at the beginning and end of the experiment for the appearance of degradation products via HPLC.
Safety and Handling Considerations
This compound is a chemical reagent and should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmatutor.org [pharmatutor.org]
Ethyl 3-chloroquinoxaline-2-carboxylate: A Strategic Building Block for Heterocyclic Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold and the Strategic Importance of Ethyl 3-chloroquinoxaline-2-carboxylate
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The inherent electronic properties of the pyrazine ring, coupled with the diverse substitution patterns possible on the benzene moiety, allow for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
Within the vast library of quinoxaline-based synthons, this compound stands out as a particularly versatile and powerful heterocyclic building block. Its strategic arrangement of functional groups—an electrophilic C3 position activated by the chloro leaving group, and an ester at the C2 position that can be further modified—provides a dual handle for molecular elaboration. This guide offers a comprehensive overview of the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂ | PubChem[2] |
| Molecular Weight | 236.65 g/mol | PubChem[2] |
| CAS Number | 49679-45-0 | PubChem[2] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
Synthesis of the Core Building Block: A Validated Two-Step Approach
The most reliable and scalable synthesis of this compound involves a two-step sequence: a condensation reaction to form the quinoxalinone core, followed by a chlorination step. This approach ensures high yields and purity of the final product.
References
The Genesis and Evolution of Quinoxaline-2-Carboxylate Esters: A Synthetic and Application-Focused Guide
Abstract
The quinoxaline scaffold, a privileged heterocyclic motif, has captivated the attention of chemists and pharmacologists for over a century. Among its myriad derivatives, quinoxaline-2-carboxylate esters have emerged as a cornerstone in the development of a diverse array of functional molecules, from potent therapeutic agents to advanced organic materials. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of quinoxaline-2-carboxylate esters. We will traverse the classical foundations laid by early pioneers to the sophisticated, modern catalytic systems that now dominate the synthetic landscape. Mechanistic insights will be interwoven with practical, field-proven experimental protocols, offering researchers a comprehensive understanding of not just the "how," but also the "why" behind these synthetic strategies. Furthermore, this guide will illuminate the expanding applications of these esters, showcasing their significant impact in medicinal chemistry and materials science.
Historical Perspective: From Quinoxaline's Dawn to the Rise of its Carboxylate Esters
The story of quinoxaline-2-carboxylate esters is intrinsically linked to the initial discovery of the parent quinoxaline ring system. In 1884, O. Hinsberg and, independently, W. Körner, reported the first synthesis of a quinoxaline derivative.[1][2] Their seminal work described the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction now famously known as the Hinsberg quinoxaline synthesis.[1][2] This robust and straightforward method laid the groundwork for the exploration of a vast chemical space of quinoxaline derivatives.
While the original publications by Hinsberg and Körner focused on the reaction with simple dicarbonyl compounds, the versatility of the reaction soon led to the use of α-ketoesters and derivatives of oxalic acid, giving rise to the first quinoxaline-2-carboxylate esters. These early synthetic endeavors were driven by the burgeoning interest in heterocyclic chemistry and the desire to create novel dye molecules and compounds with potential biological activity. Although a singular "discovery" paper for the ester subclass is not prominently cited, their synthesis is a direct and early extension of the foundational Hinsberg reaction.
A significant leap in the chemistry of a specific class of these esters came much later with the development of the Beirut Reaction by Haddadin and Issidorides in 1965. This reaction, involving the cycloaddition of a benzofuroxan with a compound containing an active methylene group (such as a β-ketoester), provided a direct route to quinoxaline-1,4-dioxide derivatives, many of which bear a carboxylate ester at the 2-position.[3][4] This discovery opened a new chapter in the exploration of quinoxaline chemistry, leading to the development of numerous bioactive compounds.
Synthetic Methodologies: A Journey from Classical to Contemporary
The synthesis of quinoxaline-2-carboxylate esters has evolved significantly from the early, often harsh, reaction conditions to the mild, efficient, and environmentally benign methods employed today. This section will detail the key synthetic strategies, providing a comparative analysis to guide the modern researcher.
The Classical Approach: The Hinsberg Condensation with α-Ketoesters and Oxalic Acid Derivatives
The Hinsberg condensation remains a cornerstone for the synthesis of quinoxaline-2-carboxylate esters. The reaction involves the cyclocondensation of an o-phenylenediamine with an α-ketoester (e.g., ethyl pyruvate) or a derivative of oxalic acid (e.g., diethyl oxalate).
The general mechanism proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring.
Diagram 1: General Mechanism of the Hinsberg Synthesis of Quinoxaline-2-Carboxylate Esters
Caption: The Hinsberg condensation mechanism for quinoxaline-2-carboxylate esters.
The Beirut Reaction: A Gateway to Quinoxaline-1,4-Dioxides
For the synthesis of quinoxaline-2-carboxylate 1,4-dioxides, the Beirut reaction is the method of choice. This reaction utilizes a benzofuroxan and a β-ketoester in the presence of a base. The reaction is believed to proceed via nucleophilic attack of the enolate of the β-ketoester on the benzofuroxan ring, followed by cyclization and rearrangement to yield the quinoxaline-1,4-dioxide product. This method has been instrumental in the synthesis of numerous antimycobacterial and anticancer agents.[5][6]
Diagram 2: The Beirut Reaction for Quinoxaline-2-carboxylate 1,4-Dioxides
Caption: The Beirut reaction for the synthesis of quinoxaline-2-carboxylate 1,4-dioxides.
Modern Catalytic and One-Pot Methodologies
In recent years, a plethora of modern synthetic methods have been developed to improve the efficiency, scope, and environmental footprint of quinoxaline-2-carboxylate ester synthesis. These include:
-
Catalytic Methods: A wide range of catalysts have been employed to promote the Hinsberg condensation under milder conditions. These include Lewis acids (e.g., Zn(OTf)₂), solid acid catalysts (e.g., TiO₂-Pr-SO₃H), and organocatalysts.[2] These catalysts facilitate the reaction by activating the carbonyl group towards nucleophilic attack, often leading to higher yields and shorter reaction times.
-
One-Pot Tandem Reactions: To streamline the synthetic process, one-pot procedures have been developed. A notable example involves the reaction of an o-phenylenediamine with a β-ketoester in the presence of iodine and an oxidant like DMSO.[7] In this tandem reaction, the β-ketoester is oxidized in situ to the corresponding 1,2-dicarbonyl compound, which then undergoes condensation with the diamine.
-
Copper-Catalyzed Synthesis: An environmentally benign approach involves the copper-catalyzed reaction of o-phenylenediamines with terminal alkynes bearing a carboxylate group. This method offers high yields and the potential for catalyst recycling.[7]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Classical Hinsberg Condensation | o-Phenylenediamine, α-Ketoester | Acid or base catalyst | Reflux | 70-95 | Well-established, readily available starting materials | Often requires harsh conditions, long reaction times |
| Beirut Reaction | Benzofuroxan, β-Ketoester | Base (e.g., Triethylamine) | Room temperature | 60-85 | Direct route to 1,4-dioxides, mild conditions | Limited to 1,4-dioxide derivatives |
| Catalytic Hinsberg Condensation | o-Phenylenediamine, α-Ketoester | Lewis acids, solid acids, organocatalysts | Room temperature to reflux | 85-98 | Milder conditions, higher yields, shorter reaction times | Catalyst cost and removal can be a concern |
| One-Pot Tandem Reaction | o-Phenylenediamine, β-Ketoester | Iodine, DMSO (oxidant) | Room temperature | 80-90 | One-pot procedure, mild conditions | Use of stoichiometric oxidant |
| Copper-Catalyzed Synthesis | o-Phenylenediamine, Terminal Alkyne with Carboxylate | Copper-Alumina (Cu-Al) | 60 °C | ~95 | High yields, recyclable catalyst, environmentally friendly | Requires specialized starting materials (alkynes) |
Applications in Drug Discovery and Materials Science
Quinoxaline-2-carboxylate esters and their derivatives are of significant interest due to their wide range of biological activities and their utility as building blocks in functional materials.
Medicinal Chemistry
-
Anticancer Agents: Numerous quinoxaline-2-carboxylate ester derivatives have been investigated as potential anticancer agents. They have been shown to act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[6]
-
Antimicrobial Agents: The quinoxaline-2-carboxylate 1,4-dioxide scaffold has proven to be a particularly fruitful area for the discovery of new antimicrobial agents. These compounds have demonstrated potent activity against a range of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[5]
-
Antiviral and Other Therapeutic Areas: The versatile quinoxaline-2-carboxylate core has been explored for a multitude of other therapeutic applications, including as antiviral agents, anti-inflammatory agents, and neuroprotective agents.
Materials Science
-
Organic Electronics: Quinoxaline-based molecules, including those with carboxylate ester functionalities, are being investigated for their potential use in organic electronics. Their electron-deficient nature makes them suitable as n-type semiconductors in organic field-effect transistors (OFETs) and as electron-accepting units in conjugated polymers for organic solar cells.[8][9]
Detailed Experimental Protocols
Protocol 1: Classical Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate via Hinsberg Condensation
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Ethyl pyruvate (1.16 g, 10 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (2-3 drops)
Procedure:
-
In a 50 mL round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
Add ethyl pyruvate to the solution, followed by the catalytic amount of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford the pure ethyl 3-methylquinoxaline-2-carboxylate.
-
Expected Yield: 85-95%.
Protocol 2: Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate 1,4-Dioxide via the Beirut Reaction
Materials:
-
Benzofuroxan (1.36 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Triethylamine (1.5 mL, 11 mmol)
-
Ethanol (25 mL)
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve benzofuroxan and ethyl acetoacetate in ethanol.
-
Cool the mixture in an ice bath and add triethylamine dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Expected Yield: 70-85%.
Conclusion
From their origins in the foundational work of Hinsberg, quinoxaline-2-carboxylate esters have evolved into a versatile and highly valuable class of heterocyclic compounds. The development of a diverse array of synthetic methodologies, from classical condensations to modern catalytic and one-pot procedures, has made these molecules readily accessible to researchers. Their broad spectrum of applications, particularly in the realms of medicinal chemistry and materials science, underscores their continued importance. As our understanding of their structure-activity relationships deepens and synthetic methods become even more sophisticated, the future of quinoxaline-2-carboxylate esters promises further exciting discoveries and innovations.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 9. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for Ethyl 3-chloroquinoxaline-2-carboxylate: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 3-chloroquinoxaline-2-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its precise structural elucidation is paramount for understanding its reactivity, designing novel derivatives, and ensuring quality control in its applications. Spectroscopic analysis provides the foundational data for this characterization. However, a comprehensive and publicly accessible repository of the experimental spectroscopic data for this specific molecule is notably scarce in the reviewed scientific literature and chemical databases. This guide addresses this information gap by outlining the expected spectroscopic characteristics based on the known structure of this compound and by providing a detailed framework for its analysis, should the experimental data be acquired.
Introduction: The Significance of this compound
The quinoxaline scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The specific functionalization of the quinoxaline ring, as seen in this compound, offers a versatile platform for the synthesis of more complex molecules. The presence of a chloro group at the 3-position and an ethyl carboxylate at the 2-position provides reactive sites for further chemical modifications, making it a valuable building block for combinatorial chemistry and the development of new therapeutic agents.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. It provides unambiguous confirmation of the molecular structure, ensures the purity of the synthesized compound, and offers insights into its electronic and conformational properties. This guide is intended to be a resource for researchers working with this compound, providing a detailed theoretical framework for the interpretation of its spectroscopic data.
Molecular Structure and Expected Spectroscopic Features
The molecular structure of this compound is presented below. Its molecular formula is C₁₁H₉ClN₂O₂, with a molecular weight of 236.65 g/mol [1].
Chemical Structure:
Based on this structure, we can predict the key features that would be observed in its 1H NMR, 13C NMR, Mass, and IR spectra.
Spectroscopic Analysis Workflow
The comprehensive spectroscopic analysis of this compound would follow a logical workflow to ensure accurate data acquisition and interpretation.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Detailed Spectroscopic Data (Hypothetical)
Disclaimer: The following data is a theoretical prediction based on the chemical structure of this compound and typical values for similar compounds. It is intended for illustrative purposes and should be replaced with experimental data once available.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoxaline ring and the protons of the ethyl ester group.
Table 1: Predicted 1H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 7.8 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |
| ~4.5 | q | 2H | -O-CH₂-CH₃ |
| ~1.4 | t | 3H | -O-CH₂-CH₃ |
Causality behind Predictions:
-
Aromatic Protons (δ 8.2 - 7.8): The protons on the benzene ring of the quinoxaline system are in a deshielded environment due to the aromatic ring current and the electron-withdrawing effect of the heterocyclic ring. They are expected to appear as a complex multiplet in this region.
-
Methylene Protons (δ ~4.5): The methylene protons of the ethyl group are adjacent to an electron-withdrawing oxygen atom, causing them to be deshielded and appear at a lower field. The signal would be a quartet due to coupling with the adjacent methyl group.
-
Methyl Protons (δ ~1.4): The methyl protons of the ethyl group are in a more shielded environment and would appear at a higher field. The signal would be a triplet due to coupling with the adjacent methylene group.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum would provide information on the carbon framework of the molecule.
Table 2: Predicted 13C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~145 - 125 | Aromatic & Heterocyclic Carbons |
| ~62 | -O-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Causality behind Predictions:
-
Carbonyl Carbon (δ ~165): The carbon of the ester carbonyl group is highly deshielded and typically appears in this region.
-
Aromatic and Heterocyclic Carbons (δ ~145 - 125): The eight carbons of the quinoxaline ring system would resonate in this range. The exact chemical shifts would be influenced by the substituents.
-
Methylene Carbon (δ ~62): The carbon of the methylene group is attached to an oxygen atom, leading to a downfield shift.
-
Methyl Carbon (δ ~14): The methyl carbon of the ethyl group is in a shielded environment and would appear at a high field.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 236/238 | [M]⁺/ [M+2]⁺ molecular ion peak |
| 208/210 | Loss of C₂H₄ |
| 191 | Loss of -OCH₂CH₃ |
| 163 | Loss of -COOCH₂CH₃ |
Causality behind Predictions:
-
Molecular Ion Peak (m/z 236/238): The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of neutral molecules from the ethyl ester group, such as ethylene (C₂H₄) or the ethoxy radical (-OCH₂CH₃).
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1730 | C=O stretch (ester) |
| ~1600, 1500, 1450 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ester) |
| ~800-700 | C-Cl stretch |
Causality behind Predictions:
-
C=O Stretch (~1730 cm⁻¹): A strong absorption band in this region is characteristic of the carbonyl group in an ester.
-
Aromatic C-H and C=C Stretches: These bands confirm the presence of the aromatic quinoxaline ring.
-
Aliphatic C-H Stretches: These bands correspond to the C-H bonds of the ethyl group.
-
C-O Stretch (~1250 cm⁻¹): This absorption is due to the stretching vibration of the C-O single bond in the ester.
-
C-Cl Stretch (~800-700 cm⁻¹): The presence of a carbon-chlorine bond would be indicated by an absorption in this region.
Experimental Protocols (General)
Should a researcher undertake the synthesis and characterization of this compound, the following general protocols would be applicable.
Synthesis: A common method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a potential synthetic route involves the reaction of o-phenylenediamine with a suitable diethyl 2-chloro-3-oxosuccinate derivative.
Purification: The crude product would typically be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Measurements:
-
NMR: Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a standard deuterated solvent.
-
MS: Mass spectra would be obtained using either electron ionization (EI) or electrospray ionization (ESI) techniques.
-
IR: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.
Conclusion and Future Outlook
References
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of Ethyl 3-chloroquinoxaline-2-carboxylate via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently appearing in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The ability to strategically modify the quinoxaline ring is paramount for developing new therapeutic agents and exploring structure-activity relationships (SAR).
Ethyl 3-chloroquinoxaline-2-carboxylate is a highly valuable and versatile starting material for this purpose. The electron-deficient nature of the quinoxaline ring system, further activated by the presence of an electron-withdrawing ester group at the C2 position, makes the C3 position exceptionally susceptible to nucleophilic attack.[3][6] This guide provides a detailed exploration of the Nucleophilic Aromatic Substitution (SNAr) mechanism on this substrate and offers robust, field-proven protocols for its functionalization with various nucleophiles.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike typical nucleophilic substitutions (SN1/SN2), the SNAr reaction on an aromatic ring does not proceed via a backside attack or the formation of an unstable aryl cation.[7][8] Instead, it follows a well-defined two-step addition-elimination mechanism .
Pillar of Reactivity: The reaction is driven by the ability of the quinoxaline ring to accommodate the negative charge of the intermediate. The nitrogen atoms of the pyrazine ring and the ester group at C2 act as powerful electron-withdrawing groups. They delocalize the negative charge through resonance, stabilizing the key intermediate and lowering the activation energy for the reaction.[6][9][10] This stabilization is crucial for the reaction to proceed.
Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction commences with the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine (the ipso-carbon). This step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][11]
Step 2: Elimination and Re-aromatization In the second, faster step, the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. This restores the aromaticity of the quinoxaline ring system and yields the final substituted product.
Experimental Protocols: Synthesis of Diverse Quinoxaline Derivatives
The following protocols provide step-by-step methodologies for the synthesis of amine, thiol, and ether-linked quinoxaline derivatives. These protocols are designed to be robust and adaptable for a range of analogous nucleophiles.
General Experimental Workflow
The overall process follows a logical sequence from reaction setup to final product characterization.
Protocol 1: Synthesis of Ethyl 3-(benzylamino)quinoxaline-2-carboxylate (Amine Nucleophile)
This protocol details the reaction with a primary amine, a common transformation for building libraries of potential bioactive molecules.
-
Materials and Reagents:
-
This compound (1.0 eq, e.g., 236.6 mg, 1.0 mmol)
-
Benzylamine (1.2 eq, e.g., 128.6 mg, 1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 eq, e.g., 276.4 mg, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, potassium carbonate, and a magnetic stir bar.
-
Add anhydrous DMF (5 mL) to the flask.
-
Add benzylamine to the stirring suspension at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C.
-
Rationale: Heating provides the necessary activation energy. K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the mixture to room temperature and pour it into cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield the final product as a solid.
-
Protocol 2: Synthesis of Ethyl 3-(phenylthio)quinoxaline-2-carboxylate (Thiol Nucleophile)
This protocol demonstrates the formation of a C-S bond using a thiol nucleophile.
-
Materials and Reagents:
-
This compound (1.0 eq, e.g., 236.6 mg, 1.0 mmol)
-
Thiophenol (1.1 eq, e.g., 121.2 mg, 1.1 mmol)
-
Triethylamine (Et₃N) (1.5 eq, e.g., 151.8 mg, 1.5 mmol)
-
Ethanol (EtOH) or Acetonitrile (MeCN) (10 mL)
-
-
Procedure:
-
Dissolve this compound in ethanol (10 mL) in a round-bottom flask with a stir bar.
-
Add thiophenol to the solution.
-
Add triethylamine dropwise to the stirring solution at room temperature. An exotherm or precipitation may be observed.
-
Rationale: Triethylamine is a non-nucleophilic organic base that deprotonates the thiol to form the more nucleophilic thiolate anion and neutralizes the HCl byproduct.
-
-
Stir the reaction at room temperature or heat gently to 50 °C if the reaction is slow.
-
Monitor the reaction by TLC until completion (typically 1-3 hours).
-
Upon completion, reduce the solvent volume via rotary evaporation.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Protocol 3: Synthesis of Ethyl 3-methoxyquinoxaline-2-carboxylate (Alkoxide Nucleophile)
This protocol illustrates C-O bond formation using an alkoxide.
-
Materials and Reagents:
-
This compound (1.0 eq, e.g., 236.6 mg, 1.0 mmol)
-
Sodium methoxide (NaOMe) (1.5 eq, 25-30% solution in methanol, or solid)
-
Methanol (MeOH), anhydrous (10 mL)
-
-
Procedure:
-
Suspend this compound in anhydrous methanol (10 mL) in a round-bottom flask.
-
Carefully add sodium methoxide to the suspension at room temperature. If using solid NaOMe, add it portion-wise.
-
Safety Note: Sodium methoxide is highly caustic and reacts with moisture. Handle with appropriate personal protective equipment in a dry environment.
-
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Rationale: Methanol serves as both the solvent and the source of the methoxide nucleophile (in equilibrium with NaOMe). Refluxing can accelerate the substitution.
-
-
Monitor the reaction by TLC. The reaction is often rapid (30-60 minutes).
-
Once the starting material is consumed, carefully neutralize the mixture with a few drops of acetic acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude product.
-
Purify by silica gel chromatography to isolate the final product.
-
Data Summary and Product Characterization
The success of the synthesis is confirmed by analytical characterization. The following table summarizes typical reaction conditions and expected outcomes.
| Nucleophile | Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Amine | Benzylamine | K₂CO₃ | DMF | 80-90 | 2-4 | 85-95% |
| Thiol | Thiophenol | Et₃N | EtOH | 25-50 | 1-3 | 90-98% |
| Alkoxide | NaOMe | (Reagent) | MeOH | 25-65 | 0.5-1 | 80-90% |
-
Characterization:
-
¹H NMR: Appearance of new signals corresponding to the protons of the incorporated nucleophile and a shift in the aromatic protons of the quinoxaline ring.
-
¹³C NMR: Disappearance of the signal for the carbon attached to chlorine and the appearance of a new signal for the carbon bonded to the nucleophile's heteroatom.
-
LC-MS: A molecular ion peak corresponding to the calculated mass of the substituted product.
-
References
- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. longdom.org [longdom.org]
- 6. quora.com [quora.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 3-chloroquinoxaline-2-carboxylate
Introduction: The Strategic Importance of Quinoxaline Scaffolds and the Suzuki-Miyaura Reaction
The quinoxaline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties. The targeted functionalization of this heterocyclic motif is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3]
This palladium-catalyzed reaction enables the efficient coupling of organoboron compounds with organic halides, offering high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[4] These attributes make it an indispensable method in modern drug discovery and development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to Ethyl 3-chloroquinoxaline-2-carboxylate, a key intermediate for the synthesis of novel quinoxaline derivatives. While specific literature on this exact substrate is limited, the protocols and insights presented herein are derived from established methodologies for structurally similar heteroaryl chlorides.[2]
Understanding the Mechanism: A Foundation for Rational Optimization
A thorough comprehension of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the this compound. This step forms a palladium(II) intermediate. The reactivity of aryl chlorides in this step is typically lower than that of bromides or iodides, often necessitating the use of specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate this process.[7][8]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base, solvent, and ligands.[10][12]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.[5][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different boronic acids to achieve optimal yields.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos, or an NHC ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for work-up and purification (e.g., Ethyl acetate, Hexanes, Brine)
Reaction Setup and Procedure
-
Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.[2][3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[13][14][15] A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
Work-up and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Conditions
The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound. The conditions are based on successful couplings of analogous heteroaryl chlorides.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 80-90 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 16 | 70-80 |
Note: Yields are illustrative and will vary depending on the specific arylboronic acid used.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient oxidative addition- Poorly soluble reagents | - Use a fresh batch of catalyst.- Screen different, more electron-rich and bulky ligands (e.g., Buchwald ligands, NHCs).[16]- Increase the reaction temperature.- Use a different solvent system to improve solubility. |
| Side Reactions (e.g., Dehalogenation, Protodeboronation) | - Presence of water or protic sources- Base-mediated decomposition of boronic acid | - Use anhydrous solvents and reagents.- Use a milder base (e.g., K₂CO₃ instead of stronger bases).- Use boronic esters (e.g., pinacol esters) which are more stable.[1] |
| Low Yield of Purified Product | - Incomplete reaction- Difficult purification | - Extend the reaction time.- Optimize the chromatography conditions (e.g., different solvent gradient, different stationary phase). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of novel 3-aryl-quinoxaline-2-carboxylates from this compound. A systematic approach to the optimization of reaction parameters, guided by a solid understanding of the reaction mechanism, will enable researchers to efficiently access a wide range of functionalized quinoxaline derivatives for applications in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. vapourtec.com [vapourtec.com]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 3-chloroquinoxaline-2-carboxylate in Medicinal Chemistry
Foreword: The Quinoxaline Scaffold and the Strategic Value of a Versatile Building Block
The quinoxaline core, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and the presence of nitrogen atoms make it an exceptional pharmacophore capable of engaging in a multitude of interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination. Consequently, quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties.[2][3][4][5]
This guide focuses on a particularly valuable and versatile starting material for quinoxaline-based drug discovery: Ethyl 3-chloroquinoxaline-2-carboxylate . The strategic placement of three distinct functional handles—an electrophilic aromatic carbon (C3), an ester group amenable to modification (C2), and a benzene ring for further functionalization—makes this compound an ideal launchpad for constructing diverse molecular libraries. This document provides an in-depth exploration of its reactivity, detailed experimental protocols for its derivatization, and insights into its application in the synthesis of bioactive agents.
Part 1: Compound Profile and Handling
This compound is a stable, crystalline solid at room temperature. Understanding its fundamental properties is critical for safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of this compound [6]
| Property | Value |
| Molecular Formula | C₁₁H₉ClN₂O₂ |
| Molecular Weight | 236.65 g/mol |
| CAS Number | 49679-45-0 |
| Appearance | Solid |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=NC2=CC=CC=C2N=C1Cl |
| InChIKey | YGTZHKWLTOJGOI-UHFFFAOYSA-N |
Safety and Handling: According to its safety data sheet, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed within a certified chemical fume hood.
Part 2: Core Reactivity and Key Synthetic Transformations
The synthetic utility of this compound stems from the predictable and high-yielding reactivity of its chloro-substituent at the C3 position. This position is activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), providing robust pathways for C-C, C-N, C-O, and C-S bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized C-C and C-N bond formation, and this compound is an excellent substrate for these transformations. The two most critical reactions in this class are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-substituted quinoxalines, which are key structural motifs in many kinase inhibitors.[7][8] The reaction couples the chloroquinoxaline with an organoboron species, typically a boronic acid or ester.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition step of the Pd(0) into the C-Cl bond and facilitate the final reductive elimination.[7]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rate and side-product formation.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is typical. Water is often necessary to dissolve the inorganic base and assist in the transmetalation step.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H9ClN2O2 | CID 12283436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. rsc.org [rsc.org]
Topic: Preparation of 3-Aminoquinoxaline Derivatives from Ethyl 3-chloroquinoxaline-2-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of diverse 3-aminoquinoxaline-2-carboxylate derivatives, a scaffold of significant interest in medicinal chemistry. Starting from the commercially available and versatile building block, Ethyl 3-chloroquinoxaline-2-carboxylate, we detail a robust protocol centered on the Nucleophilic Aromatic Substitution (SNAr) reaction. This document explains the underlying chemical principles, provides step-by-step experimental procedures, offers expert insights into reaction optimization and troubleshooting, and outlines standard characterization techniques. The methodologies described herein are designed to be highly reproducible and scalable, enabling the efficient generation of compound libraries for screening and lead optimization in drug discovery programs.
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
Quinoxaline derivatives are a cornerstone in heterocyclic chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] These N-heterocycles are privileged scaffolds in medicinal chemistry, with approved drugs and clinical candidates exhibiting antibacterial, anticancer, antiviral, anti-inflammatory, and antifungal properties.[1][2][4][5] The functionalization of the quinoxaline ring is a key strategy for modulating biological activity and optimizing pharmacokinetic profiles.
The 3-aminoquinoxaline moiety, in particular, is a critical pharmacophore. Its synthesis via the displacement of a halogen at the C3-position is a fundamental transformation. This compound serves as an ideal precursor for this purpose. The electron-withdrawing nature of the pyrazine ring and the adjacent carboxylate group strongly activates the C3-position towards nucleophilic attack, facilitating a clean and efficient substitution reaction with a wide range of amine nucleophiles.[6][7]
This guide provides an authoritative protocol for this key synthetic step, empowering researchers to confidently generate libraries of novel 3-aminoquinoxaline derivatives.
The Underpinning Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction mechanism for the conversion of this compound to its amino derivatives is Nucleophilic Aromatic Substitution (SNAr). Unlike typical nucleophilic substitutions (SN1/SN2) at sp³-hybridized carbons, the SNAr reaction at an aromatic ring proceeds via a distinct addition-elimination pathway.[8][9]
Causality of the Reaction:
-
Activation: The quinoxaline ring is inherently electron-deficient due to the two nitrogen atoms in the pyrazine ring. This deficiency is significantly enhanced by the powerful electron-withdrawing ester group (-COOEt) at the C2-position. This electronic arrangement polarizes the C3-Cl bond and makes the C3 carbon highly electrophilic.[7][10]
-
Nucleophilic Attack: An amine nucleophile attacks the electrophilic C3 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The negative charge is delocalized over the electron-withdrawing quinoxaline system, stabilizing this key intermediate.
-
Elimination & Aromatization: The aromaticity is restored in the final step by the expulsion of the chloride leaving group, yielding the stable 3-aminoquinoxaline product.
The overall mechanism is visualized below.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. novaresearch.unl.pt [novaresearch.unl.pt]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]
Application Notes & Protocols: A Guide to the Synthesis of Quinoxaline-2-carboxamides from Ethyl 3-chloroquinoxaline-2-carboxylate
Abstract
This comprehensive guide provides a detailed technical overview and step-by-step protocols for the chemical conversion of Ethyl 3-chloroquinoxaline-2-carboxylate into a diverse library of quinoxaline-2-carboxamides. Quinoxaline scaffolds are privileged structures in medicinal chemistry, exhibiting a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The methodologies detailed herein are tailored for researchers, medicinal chemists, and drug development professionals, focusing on a robust and versatile two-step synthetic strategy. This approach involves an initial Nucleophilic Aromatic Substitution (SNAr) followed by amide bond formation, allowing for maximal diversification of the final products. This document emphasizes the underlying chemical principles, provides validated experimental protocols, and includes a troubleshooting guide to address common challenges, ensuring a high rate of success for researchers in the field.
Introduction: The Significance of Quinoxaline-2-carboxamides
The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a cornerstone in the development of modern therapeutics.[2] Its unique electronic properties and rigid structure allow it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[3][4] Marketed drugs such as the antileprotic clofazimine and the antitumor agent erdafitinib feature this important heterocyclic system.[3][5]
Specifically, quinoxaline-2-carboxamides have garnered significant attention due to their potent biological profiles. These derivatives have been successfully investigated as antimycobacterial agents, kinase inhibitors for cancer therapy, and anti-inflammatory agents.[3][6][7] The efficient synthesis of libraries of these compounds is therefore critical for conducting structure-activity relationship (SAR) studies to identify and optimize lead candidates.
The starting material, this compound, is an ideal precursor for diversification. The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the quinoxaline ring system. The ethyl ester at the C2 position provides a handle for the introduction of a wide array of amines via amide bond formation. This guide focuses on a reliable, sequential method that decouples these two transformations, offering superior control and flexibility in library generation compared to one-pot approaches.
Chemical Principles and Synthetic Strategy
The conversion of this compound to the target quinoxaline-2-carboxamides is most effectively achieved through a three-stage process. This strategy ensures high yields and purity while allowing for the introduction of two independent points of diversity.
-
Stage 1: Nucleophilic Aromatic Substitution (SNAr): An amine (R¹-NH₂) displaces the chloride at the C3 position. This reaction is facile due to the electron-deficient nature of the quinoxaline ring.
-
Stage 2: Saponification: The ethyl ester of the resulting intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This step is crucial for activating the C2 position for the subsequent amidation.
-
Stage 3: Amide Coupling: The carboxylic acid is coupled with a second amine (R²-NH₂) using standard peptide coupling reagents to form the final amide product.
This strategic pathway avoids regiochemical ambiguity and allows for the systematic variation of substituents at both the C3 (from R¹) and C2 (from R²) positions.
Figure 1: General workflow for the synthesis of quinoxaline-2-carboxamides.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Stage 1 - Synthesis of Ethyl 3-(amino)quinoxaline-2-carboxylate Derivatives (SNAr)
This protocol details the substitution of the C3-chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (primary or secondary, 1.1 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent: Ethanol, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and inert gas (N₂ or Ar) supply
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Add the desired amine (1.1 - 1.5 eq) to the solution, followed by the dropwise addition of the base (TEA or DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate (NaHCO₃) solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane/EtOAc or by recrystallization to yield the pure SNAr product.
Causality Note: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8] The choice of solvent can significantly impact reaction rates; polar aprotic solvents like DMF or ACN often facilitate faster reactions.
Protocol 2: Stage 2 - Saponification to 3-(amino)quinoxaline-2-carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to the key carboxylic acid intermediate.
Materials:
-
Ethyl 3-(amino)quinoxaline-2-carboxylate derivative (from Stage 1, 1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 4.0 eq)
-
Solvent mixture: Tetrahydrofuran (THF)/Water or Ethanol/Water (typically 2:1 or 3:1 v/v)
-
Hydrochloric acid (HCl), 1 M or 2 M solution
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
Dissolve the ester intermediate (1.0 eq) in the THF/Water or Ethanol/Water solvent mixture.
-
Add the base (LiOH or NaOH, 2.0 - 4.0 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Work-up: Once complete, remove the organic solvent (THF or Ethanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding the HCl solution. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and then a small amount of a non-polar solvent like hexane to aid in drying.
-
Dry the solid product under vacuum to yield the pure carboxylic acid.
Causality Note: Saponification is a classic ester hydrolysis mechanism. The subsequent acidification is critical to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution.
Protocol 3: Stage 3 - Amide Coupling to Quinoxaline-2-carboxamides
This protocol outlines the final amide bond formation using a standard peptide coupling agent.
Materials:
-
3-(amino)quinoxaline-2-carboxylic acid (from Stage 2, 1.0 eq)
-
Desired amine (primary or secondary, 1.1 eq)
-
Coupling Reagent: e.g., HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous solvent: DMF or DCM
-
Round-bottom flask, magnetic stirrer, inert gas (N₂ or Ar) supply
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the coupling reagent(s) (e.g., HATU), and the anhydrous solvent.
-
Stir the mixture for 5-10 minutes to allow for pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with EtOAc or DCM.
-
Wash the organic phase sequentially with 5% citric acid solution (1x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final quinoxaline-2-carboxamide.
Causality Note: Coupling reagents like HATU or EDC/HOBt convert the carboxylic acid into a highly activated ester intermediate in situ.[9] This intermediate is highly susceptible to nucleophilic attack by the amine, enabling rapid and efficient amide bond formation under mild conditions that prevent racemization and other side reactions.[9]
Data Presentation and Characterization
The success of each step should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): For routine reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and assess purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation of intermediates and final products.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance of the amide C=O stretch (approx. 1640-1680 cm⁻¹) in the final product.
Table 1: Representative Conditions for Stage 1 (SNAr)
| Entry | Amine (R¹-NH₂) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | DMF | 80 | 6 | 85-95% |
| 2 | Benzylamine | Ethanol | Reflux | 8 | 90-98% |
| 3 | Morpholine | ACN | 60 | 12 | 80-90% |
| 4 | tert-Butylamine | DMF | 80 | 16 | 65-75% |
Table 2: Common Coupling Reagents for Stage 3 (Amide Formation)
| Reagent System | Description | Key Advantages |
| HATU / DIPEA | High efficiency, low rate of racemization. | Fast reaction times, excellent yields. |
| EDC / HOBt / DIPEA | Classic, cost-effective carbodiimide method. | Reliable and widely used. The HOBt additive suppresses side reactions.[9] |
| Acyl Chloride Method | Two-step: convert acid to acyl chloride (SOCl₂), then react with amine. | Highly reactive intermediate, but may not be suitable for sensitive substrates.[10] |
Troubleshooting and Field-Proven Insights
Figure 2: Common issues and recommended solutions in the synthesis workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion in SNAr reaction (Stage 1) | 1. Insufficient reactivity of the amine (e.g., sterically hindered or electron-poor anilines). 2. Reaction temperature is too low. | 1. Increase the reaction temperature or switch to a higher-boiling solvent like DMF. 2. Consider using a catalyst, such as a palladium-based system for particularly challenging couplings, though direct SNAr is usually sufficient. |
| Incomplete ester hydrolysis (Stage 2) | 1. Steric hindrance around the ester group. 2. Insufficient base or reaction time. | 1. Increase the equivalents of LiOH or NaOH and prolong the reaction time. 2. Gentle heating (40-50 °C) can accelerate the hydrolysis. |
| Formation of multiple byproducts during amide coupling (Stage 3) | 1. Impure carboxylic acid starting material. 2. Water present in the reaction, which can hydrolyze the activated intermediate. 3. Side-reaction of the coupling agent. | 1. Ensure the carboxylic acid from Stage 2 is pure and thoroughly dried. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 3. Choose a reliable coupling agent like HATU, which is known for clean reactions. |
Conclusion
The synthetic route detailed in these application notes provides a highly effective and adaptable platform for the synthesis of diverse quinoxaline-2-carboxamides from this compound. By separating the nucleophilic aromatic substitution from the amide bond formation, researchers can exert precise control over the introduction of chemical diversity at two key positions. The protocols are robust and grounded in well-established chemical principles, while the accompanying troubleshooting guide offers practical solutions to common experimental hurdles. This methodology is well-suited for the generation of compound libraries essential for advancing drug discovery programs targeting this important class of bioactive heterocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and In Silico Modeling of <i>N</i>-Substituted Quinoxaline-2-Carboxamides - ProQuest [proquest.com]
- 4. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
Harnessing Ethyl 3-chloroquinoxaline-2-carboxylate for the Synthesis of Novel Chromophores and Fluorophores
An Application Guide for Researchers
Senior Application Scientist Note:
Welcome to a detailed exploration of Ethyl 3-chloroquinoxaline-2-carboxylate, a heterocyclic building block of significant potential in the field of dye chemistry. This guide is structured not as a rigid manual, but as a narrative of scientific application, designed to provide you, the researcher, with both the foundational knowledge and the practical protocols to innovate. We will move from the core reactivity of this molecule to its application in synthesizing diverse dye structures, focusing on the "why" behind each experimental step. Our objective is to empower you to not only replicate these methods but to adapt and expand upon them. The quinoxaline scaffold is a privileged structure, known for imparting thermal stability and unique photophysical properties to the molecules that contain it. By mastering its manipulation, you unlock a pathway to novel dyes for applications ranging from advanced materials to biological imaging.
The Chemical Versatility of this compound
This compound (C₁₁H₉ClN₂O₂) is a bifunctional molecule whose reactivity is dominated by two key sites: the electrophilic carbon at position 3, bearing a labile chloro group, and the ester functionality at position 2.[1] The potent electron-withdrawing nature of the pyrazine ring within the quinoxaline system renders the C-3 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reaction is the primary gateway to functionalizing the quinoxaline core and introducing the chromophoric systems that define a dye.
The general strategy involves the displacement of the chloride by a nucleophile, most commonly a primary or secondary amine. This reaction is efficient and forms the basis for creating a library of 3-amino-substituted quinoxaline derivatives. The ester group, while less reactive, provides a secondary site for modification, such as hydrolysis to a carboxylic acid, which can then be used for further conjugation, for instance, to biomolecules.
Caption: General workflow for dye synthesis via SNAr.
Core Application: Synthesis of 3-Amino-Substituted Quinoxaline Dyes
The introduction of an amino group at the C-3 position is the most direct method to create a colored quinoxaline derivative. The nitrogen's lone pair of electrons can effectively participate in an intramolecular charge transfer (ICT) with the electron-deficient quinoxaline ring, a fundamental principle behind the color of many organic dyes.
Protocol 1: Synthesis of Ethyl 3-(Aryl/Alkylamino)quinoxaline-2-carboxylate
This protocol details a general procedure for the SNAr reaction between this compound and a representative amine.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or Dimethylformamide (DMF) are commonly used. Ethanol is a greener solvent and allows for easy product precipitation upon cooling. DMF is a polar aprotic solvent that can accelerate SNAr reactions by effectively solvating the cation without strongly interacting with the nucleophile.
-
Temperature: Reflux temperatures are typically employed to provide sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.
-
Work-up: The reaction mixture is cooled to decrease the solubility of the product, leading to crystallization. Washing with cold solvent removes soluble impurities.
Materials and Equipment:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, p-toluidine, morpholine)
-
Anhydrous Ethanol or DMF
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of anhydrous ethanol. Add the chosen amine (1.1 eq) to the flask along with a magnetic stir bar.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Isolation: Upon completion, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form. For enhanced precipitation, cool the flask further in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble byproducts.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and LC/MS analysis. The product's color in both solid-state and in various solvents should be noted.
Data Summary Table:
| Amine Nucleophile | Product Name | Expected Yield | Observed Color |
| Aniline | Ethyl 3-(phenylamino)quinoxaline-2-carboxylate | ~85-95% | Yellow/Orange |
| p-Toluidine | Ethyl 3-(p-tolylamino)quinoxaline-2-carboxylate | ~90-98% | Bright Yellow |
| Morpholine | Ethyl 3-morpholinoquinoxaline-2-carboxylate | ~80-90% | Pale Yellow |
Advanced Synthesis: From Simple Scaffolds to Azo Dyes
While the direct amino-substituted quinoxalines are themselves dyes, the true versatility of the starting material is revealed in multi-step syntheses. By choosing an amine with further functionality, such as p-phenylenediamine, one introduces a new reactive handle for subsequent transformations, most notably the formation of azo dyes. Azo dyes, characterized by the -N=N- chromophore, are a dominant class of synthetic colorants.[2]
The synthesis of a quinoxaline-based azo dye involves a well-established two-step process: diazotization of a primary aromatic amine, followed by azo coupling with an electron-rich coupling component.
References
Troubleshooting & Optimization
optimizing reaction conditions for Ethyl 3-chloroquinoxaline-2-carboxylate synthesis
Welcome to the dedicated technical support guide for the synthesis and optimization of Ethyl 3-chloroquinoxaline-2-carboxylate. This resource is designed for researchers and professionals in drug development and medicinal chemistry. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure both success and reproducibility in your work.
Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is most effectively performed in a two-stage process. The first stage involves the cyclocondensation of o-phenylenediamine with diethyl oxalate to form the key intermediate, Ethyl 3-hydroxyquinoxaline-2-carboxylate. The second stage is a chlorination reaction to yield the final product.
Caption: General workflow for the two-stage synthesis.
Part A: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate (Precursor)
This initial cyclocondensation is the cornerstone of the synthesis. The reaction involves the condensation of an aromatic diamine with a 1,2-dicarbonyl compound.[1] While seemingly straightforward, optimizing this step is critical for the overall yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: My yield for the precursor is consistently low. What are the most common causes? Low yields can often be traced to three primary factors: suboptimal reaction conditions, poor quality of starting materials, or the formation of side products.[2] High temperatures and incorrect solvent choices can lead to the degradation of either the starting materials or the product itself.[2][3]
Q2: I'm observing a dark, tar-like substance in my reaction flask. What is it and how can I prevent it? This is typically due to the oxidation of o-phenylenediamine. This starting material is sensitive to air, especially at elevated temperatures. To prevent this, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[4]
Q3: Is a catalyst necessary for this condensation reaction? While the reaction can proceed without a catalyst, simply by refluxing in a suitable solvent like ethanol, various acid catalysts can be employed to improve the reaction rate and yield.[5] However, strong acids can sometimes promote side reactions.[3] For this specific synthesis, uncatalyzed reflux in ethanol is often sufficient and avoids catalyst-related complications.
Troubleshooting Guide: Stage 1
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low Yield | 1. Incomplete Reaction: Insufficient reflux time or temperature. 2. Oxidation of Starting Material: o-phenylenediamine is air-sensitive.[4] 3. Incorrect Stoichiometry: An excess of one reactant can lead to side products. | 1. Extend Reflux Time: Monitor the reaction via Thin Layer Chromatography (TLC) until the limiting reagent is consumed. Ensure the solvent is vigorously refluxing. 2. Use Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents. Using freshly purified o-phenylenediamine can also significantly improve results. 3. Verify Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to diethyl oxalate for optimal results. |
| Product is Difficult to Purify | 1. Presence of Colored Impurities: Due to oxidation as mentioned above. 2. Poor Solubility: The product may have limited solubility in common recrystallization solvents. | 1. Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and treat with a small amount of activated charcoal to adsorb colored impurities before filtration and recrystallization. 2. Optimize Recrystallization: Ethanol is a commonly used and effective solvent for recrystallizing the precursor. If solubility is low, consider a solvent mixture or a larger volume of solvent.[4] |
| Formation of Multiple Products | Side Reactions: Unintended reactions, such as the formation of bis-quinoxaline from residual impurities. | Ensure Purity of Reagents: Use high-purity starting materials. Impurities in the o-phenylenediamine are a frequent cause of unexpected side products.[2] |
Optimized Protocol: Ethyl 3-hydroxyquinoxaline-2-carboxylate
-
Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Reagents: To the flask, add o-phenylenediamine (1.0 eq) and absolute ethanol (approx. 10 mL per gram of diamine).
-
Inert Atmosphere: Flush the system with nitrogen for 5-10 minutes.
-
Addition: While stirring, add diethyl oxalate (1.05 eq) to the mixture. A slight excess of the oxalate can help drive the reaction to completion.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate. If not, the solvent volume can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. Recrystallize the crude product from hot ethanol to yield a purified solid.
Part B: Chlorination of Ethyl 3-hydroxyquinoxaline-2-carboxylate
The second stage involves the conversion of the hydroxyl group of the precursor into a chloro group using a suitable chlorinating agent. This step is critical and requires careful handling of reagents.
Caption: Troubleshooting decision tree for the chlorination stage.
Frequently Asked Questions (FAQs)
Q1: Why is my chlorination reaction not going to completion? Incomplete chlorination is often due to insufficient reagent or the deactivation of the chlorinating agent by moisture. Phosphoryl chloride (POCl₃) is highly reactive with water. Ensure all glassware is oven-dried and that the precursor is anhydrous.[6][7] Using POCl₃ as the solvent ensures a large excess, which typically drives the reaction to completion.
Q2: I am getting a significant amount of the starting material back after work-up. What went wrong? This points to an incomplete reaction (see Q1). Another possibility is that the reaction temperature was too low or the reflux time was too short. A typical reflux in POCl₃ requires 2-3 hours.
Q3: My final product seems to be hydrolyzing back to the starting material during work-up. How can I prevent this? The 3-chloro position is susceptible to nucleophilic substitution, including hydrolysis by water, especially at elevated temperatures or non-neutral pH. The work-up procedure, which involves quenching the excess POCl₃, must be done carefully. Pouring the reaction mixture slowly onto crushed ice is the standard and most effective method to dissipate the heat from the exothermic quench and minimize hydrolysis.
Q4: Can I use thionyl chloride (SOCl₂) instead of phosphoryl chloride (POCl₃)? Yes, thionyl chloride is another common chlorinating agent that can be used for this transformation. The reaction conditions would be similar (reflux), but optimization may be required. POCl₃ is generally very effective for this class of heterocycles.
Troubleshooting Guide: Stage 2
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Reaction is Black/Charred | Reaction Temperature Too High: POCl₃ is a strong dehydrating agent and can cause decomposition at excessive temperatures. | Maintain Controlled Reflux: Do not overheat. A gentle, controlled reflux is sufficient. The boiling point of POCl₃ is ~105 °C. |
| Low Yield of Final Product | 1. Hydrolysis During Work-up: The product is sensitive to water, especially when hot. 2. Loss during Extraction/Purification: The product may have some solubility in the aqueous layer. 3. Ester Hydrolysis: The ethyl ester group can be hydrolyzed under harsh acidic or basic conditions during work-up.[8][9] | 1. Cold Quench: Always quench the reaction by pouring it slowly onto a large amount of crushed ice with stirring. This keeps the temperature low and minimizes hydrolysis. 2. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery. 3. Maintain Neutral pH: After quenching, neutralize the aqueous layer carefully before extraction to prevent acid- or base-catalyzed hydrolysis of the ester. |
| Final Product is Impure | Residual Starting Material or Hydrolyzed Product: Due to incomplete reaction or issues during work-up. | Recrystallization: The final product can typically be purified by recrystallization from a solvent like ethanol or an ethanol/water mixture. If impurities persist, column chromatography may be necessary. |
Optimized Protocol: this compound
-
Setup: In a fume hood, equip an oven-dried round-bottom flask with a reflux condenser fitted with a calcium chloride drying tube.
-
Reagents: Add the dry Ethyl 3-hydroxyquinoxaline-2-carboxylate (1.0 eq) to the flask.
-
Addition: Carefully add phosphoryl chloride (POCl₃) (5-10 eq). It can be used as the solvent. The reaction is typically performed with a catalytic amount of a tertiary amine base like N,N-dimethylaniline, but using POCl₃ as the solvent often makes this unnecessary.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with caution in a fume hood.
-
Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Air-dry the crude solid. The product can be further purified by recrystallization from ethanol to yield the final this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
common side products in the synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions designed to address specific challenges you may encounter during this multi-step synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Question 1: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields can arise from issues in either the initial condensation step to form the intermediate, Ethyl 3-hydroxyquinoxaline-2-carboxylate, or the subsequent chlorination step.
Potential Causes & Solutions:
-
Incomplete Condensation Reaction: The initial cyclocondensation between o-phenylenediamine and diethyl oxalate requires specific conditions to proceed to completion.
-
Causality: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials. The choice of solvent and catalyst is also critical for this reaction.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the o-phenylenediamine starting material.
-
Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Some protocols suggest heating the neat mixture of reactants, which can drive the reaction to completion.[1]
-
Solvent & Catalyst Choice: While some methods are solvent-free, others utilize solvents like ethanol or water with an acid catalyst (e.g., HCl or acetic acid) to improve solubility and reaction rate.[2][3]
-
-
-
Suboptimal Chlorination: The conversion of the hydroxyl group to a chloride is a critical step that can be inefficient if not performed correctly.
-
Causality: The activity of the chlorinating agent (e.g., POCl₃ or SOCl₂) can be diminished by moisture. Additionally, the reaction temperature and time are crucial for driving the reaction to completion without degrading the product.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled chlorinating agents and dry glassware to prevent deactivation of the reagent.
-
Temperature Control: The reaction with POCl₃ often requires heating. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to the formation of degradation products. Start with a literature-recommended temperature and optimize as needed.
-
Quenching: Carefully quench the reaction mixture by pouring it onto ice to hydrolyze any remaining chlorinating agent and precipitate the product.
-
-
Question 2: My final product is contaminated with the starting material, Ethyl 3-hydroxyquinoxaline-2-carboxylate. How can I resolve this?
This is a common issue indicating an incomplete chlorination reaction.
Potential Causes & Solutions:
-
Insufficient Chlorinating Agent: An inadequate amount of the chlorinating agent will naturally lead to an incomplete reaction.
-
Troubleshooting Protocol:
-
Stoichiometry: Increase the molar equivalents of the chlorinating agent (e.g., POCl₃) relative to the Ethyl 3-hydroxyquinoxaline-2-carboxylate. An excess is often required to ensure full conversion.
-
Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction by TLC until the starting material is no longer visible.
-
-
-
Decomposition of Chlorinating Agent: Moisture in the reaction setup can hydrolyze and deactivate the chlorinating agent.
-
Troubleshooting Protocol:
-
Drying: Ensure all glassware is oven-dried before use. Use a drying tube or maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.
-
-
Purification Strategy:
If your final product is a mixture, you can separate the desired chlorinated product from the hydroxyl starting material using column chromatography on silica gel. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective, as the chlorinated product is less polar than the starting material.
Question 3: I've isolated a side product with a mass corresponding to a dichlorinated quinoxaline. How did this form and how can I prevent it?
The formation of a dichlorinated species, likely 2,3-dichloroquinoxaline, is a known side product in similar reactions and can occur under harsh chlorination conditions.[4]
Causality:
This side product can arise if the ester group of Ethyl 3-hydroxyquinoxaline-2-carboxylate is hydrolyzed to a carboxylic acid under the reaction conditions. The resulting quinoxaline-2-carboxylic acid-3-one can exist in tautomeric equilibrium with quinoxaline-2,3-diol. Both hydroxyl groups can then be chlorinated by the excess chlorinating agent, leading to the formation of 2,3-dichloroquinoxaline after subsequent decarboxylation.
Prevention & Mitigation:
-
Control Reaction Temperature: Avoid excessive heating during the chlorination step, as this can promote hydrolysis of the ester and subsequent over-chlorination.
-
Minimize Reaction Time: Once the starting material is consumed (as determined by TLC), work up the reaction promptly to avoid prolonged exposure to the harsh conditions.
-
Purification: 2,3-dichloroquinoxaline can be separated from the desired product by column chromatography.
Visualizing Side Product Formation
The following diagram illustrates the synthetic pathway and the potential formation of common side products.
Caption: Synthetic pathway and formation of a dichlorinated side product.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound? It is generally a solid material, often appearing as off-white or pale yellow crystals.
Q2: Which analytical techniques are best for characterizing the final product and identifying impurities?
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any side products.
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the purity of the final product.
Q3: Can other chlorinating agents be used instead of POCl₃? Yes, thionyl chloride (SOCl₂) is another common reagent for this type of transformation. However, reaction conditions may need to be re-optimized.
Q4: My reaction mixture turns very dark during the chlorination step. Is this normal? Some darkening of the reaction mixture can be expected, but a very dark or black color may indicate decomposition or the formation of polymeric side products, often due to excessive heat. If this occurs, it is advisable to repeat the reaction at a lower temperature.
Q5: How can I remove colored impurities from my final product? Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) is often effective for removing colored impurities and improving the purity of the final product.[1] Activated charcoal can also be used during recrystallization to adsorb colored materials.
Summary of Potential Side Products
| Side Product | Potential Cause | Identification Method | Prevention/Removal Strategy |
| Ethyl 3-hydroxyquinoxaline-2-carboxylate | Incomplete chlorination | NMR, MS, TLC | Increase chlorinating agent, extend reaction time, ensure anhydrous conditions. Purify by column chromatography. |
| 2,3-Dichloroquinoxaline | Harsh chlorination conditions (excess heat/time) | NMR, MS, TLC | Control temperature and reaction time. Purify by column chromatography. |
| o-Phenylenediamine | Incomplete condensation reaction | NMR, TLC | Optimize condensation conditions (temperature, time, catalyst). Purify intermediate before chlorination. |
| Polymeric materials | Excessive heating | Visual, Insolubility | Reduce reaction temperatures. Purify by recrystallization or chromatography. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Scaling Up Ethyl 3-Chloroquinoxaline-2-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-chloroquinoxaline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, scientifically-grounded solutions to specific issues you may face in the laboratory and during process scale-up.
I. Synthesis Overview & Key Challenges
The production of this compound is typically a two-step process. The first step involves the cyclocondensation of an o-phenylenediamine with diethyl oxalate to form Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate. The second step is the chlorination of this intermediate, commonly using phosphorus oxychloride (POCl₃), to yield the final product.
While the synthesis appears straightforward on paper, scaling up production presents several challenges that can impact yield, purity, and safety. These challenges primarily revolve around reaction control, impurity formation, and safe handling of hazardous reagents. This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
Part A: Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (Precursor)
Question 1: My yield of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of the quinoxalinone precursor are a frequent issue, often stemming from incomplete reactions or competing side reactions.[1] Here are the primary areas to investigate:
-
Purity of Starting Materials: The purity of both o-phenylenediamine and diethyl oxalate is critical. Impurities in o-phenylenediamine can lead to the formation of colored byproducts and interfere with the cyclization.[1] Diethyl oxalate is susceptible to hydrolysis, especially in the presence of moisture, which reduces its effective concentration.[1]
-
Recommendation: Use high-purity, anhydrous starting materials. If the purity is questionable, consider purification of the starting materials before use.
-
-
Reaction Conditions: The traditional method often requires elevated temperatures to drive the reaction to completion.[2] However, excessively high temperatures can lead to degradation of the starting materials or the product.
-
Recommendation: Optimize the reaction temperature. A stepwise increase in temperature might be beneficial. For scale-up, consider using a solvent with a higher boiling point that allows for better temperature control. Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields in some cases.[3]
-
-
Incomplete Reaction: The condensation reaction may not have reached completion.
-
Recommendation: Increase the reaction time and monitor the reaction progress by TLC or HPLC.
-
Question 2: I am observing significant amounts of colored impurities in my precursor. What is their origin and how can I prevent them?
The formation of colored impurities is often attributed to the oxidation of o-phenylenediamine. This is particularly problematic at elevated temperatures and in the presence of air.
-
Recommendation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive heating.
-
Purification of Starting Material: If the o-phenylenediamine has been stored for a long time, it may have already partially oxidized. Consider recrystallization or sublimation to purify it before use.
-
Part B: Chlorination of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Question 3: The chlorination of my quinoxalinone precursor with POCl₃ is sluggish and gives a poor yield of this compound. What's going wrong?
The chlorination of quinoxalinones with POCl₃ is a two-stage process that can be deceivingly complex.[4][5] Understanding this mechanism is key to troubleshooting poor yields:
-
Phosphorylation: The reaction initiates with the phosphorylation of the quinoxalinone oxygen by POCl₃. This step is typically fast and occurs at lower temperatures.[4]
-
Chlorination: The phosphorylated intermediate is then attacked by a chloride ion to form the chloroquinoxaline and a phosphate byproduct. This step requires higher temperatures to proceed efficiently.[4]
A low yield could be due to issues in either of these stages:
-
Insufficient Reagent: A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[4] In practice, an excess is often used to drive the reaction to completion and to serve as the solvent.
-
Suboptimal Temperature Profile: If the temperature is too low during the second stage, the conversion of the phosphorylated intermediate to the final product will be slow or incomplete.
-
Recommendation: Implement a two-stage temperature profile. The initial phosphorylation can be carried out at a lower temperature (e.g., room temperature), followed by a gradual increase to reflux to drive the chlorination.[4]
-
-
Presence of Moisture: Water will react violently with POCl₃, consuming the reagent and generating phosphoric acid and HCl, which can lead to unwanted side reactions.[6]
-
Recommendation: Ensure all glassware is thoroughly dried and the reaction is conducted under strictly anhydrous conditions.
-
Question 4: During the work-up of my POCl₃ reaction, I observe a significant exotherm upon quenching with water. How can I perform this step safely, especially at a larger scale?
The quenching of excess POCl₃ is a highly exothermic process and one of the most critical safety considerations during scale-up.[7][8] Adding water directly to the reaction mixture can lead to a runaway reaction. The formation of metastable intermediates like phosphorodichloridic acid can also result in a delayed and violent release of heat.[8]
-
Recommendation: The "Reverse Quench"
-
Procedure: The recommended and safest procedure is a "reverse quench."[7][9] This involves slowly adding the reaction mixture to a vigorously stirred, cooled quenching solution. Never add the quenching solution to the reaction mixture.
-
Quenching Solution: A buffered solution, such as aqueous sodium acetate or a slurry of sodium bicarbonate in ice water, is preferred over pure water.[7][9] This neutralizes the generated HCl and helps to control the exotherm.
-
Temperature Control: The temperature of the quenching mixture should be carefully monitored and maintained at a low temperature (e.g., below 20°C) by controlling the addition rate and external cooling.[7]
-
Question 5: After quenching the POCl₃ reaction, I am having trouble with product isolation. The product seems to be hydrolyzing back to the starting material. How can I prevent this?
The reappearance of the starting quinoxalinone during work-up is a common problem and is due to the hydrolysis of the chloro-product.[10] This is especially prevalent in acidic conditions.
-
Recommendation:
-
Neutral or Slightly Basic Quench: Quenching into a basic solution like sodium bicarbonate will neutralize the acidic byproducts and minimize hydrolysis of the desired product.[10]
-
Efficient Extraction: Once quenched, promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Minimize Contact with Water: Minimize the contact time of the product with the aqueous phase.
-
III. Scale-Up Specific Challenges
Question 6: How do I manage the exothermicity of the chlorination reaction during scale-up?
The reaction of the quinoxalinone with POCl₃ can be exothermic. On a larger scale, inefficient heat dissipation can lead to a dangerous increase in temperature and pressure.
-
Recommendation:
-
Controlled Addition: Add the quinoxalinone precursor to the POCl₃ in portions at a controlled temperature.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity.
-
Solvent Choice: Using a co-solvent can help to moderate the reaction and improve heat transfer. However, the solvent must be inert to POCl₃. High-boiling point aromatic hydrocarbons are sometimes used.
-
Question 7: What are the best practices for purifying this compound at an industrial scale?
Purification at a large scale often relies on crystallization rather than chromatography.
-
Recommendation:
-
Solvent Screening: Perform a solvent screen to identify a suitable solvent system for crystallization. A mixture of a good solvent and an anti-solvent is often effective.
-
Controlled Cooling: A slow and controlled cooling profile during crystallization will lead to larger, purer crystals.
-
Washing: Wash the isolated crystals with a cold, non-polar solvent to remove residual impurities.
-
IV. Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate
-
To a stirred solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), slowly add diethyl oxalate.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Filter the solid and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure precursor.
Protocol 2: Chlorination with POCl₃
-
To a flask charged with phosphorus oxychloride, add Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate in portions under an inert atmosphere.
-
Stir the mixture at room temperature for a short period to allow for the initial phosphorylation.
-
Slowly heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a vigorously stirred, cooled solution of aqueous sodium bicarbonate (reverse quench).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization.
| Parameter | Precursor Synthesis | Chlorination Step |
| Key Reagents | o-phenylenediamine, diethyl oxalate | Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate, POCl₃ |
| Common Solvents | Ethanol, Acetic Acid | POCl₃ (neat), Toluene, Dichloromethane |
| Typical Temperature | Reflux | Room temperature to Reflux |
| Critical Control Points | Purity of starting materials, reaction temperature | Anhydrous conditions, temperature profile, safe quenching |
| Common Impurities | Oxidized o-phenylenediamine byproducts | Unreacted starting material, hydrolyzed product |
V. Visual Diagrams
Workflow for Troubleshooting Low Yield in Chlorination
Caption: Troubleshooting workflow for low yield in the chlorination step.
Safe Quenching Protocol for POCl₃ Reactions
Caption: Diagram of the safe reverse quench protocol for POCl₃ reactions.
VI. References
-
BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. --INVALID-LINK--
-
Mckay, B. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1284–1290. --INVALID-LINK--
-
Li, X., et al. (2012). A Safe and Scalable Process for the Vilsmeier–Haack Reaction. Organic Process Research & Development, 16(10), 1727–1731. --INVALID-LINK--
-
Khlebnikov, V. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. --INVALID-LINK--
-
Fuse, S., & Kitamura, H. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis. --INVALID-LINK--
-
Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. --INVALID-LINK--
-
BenchChem. (2025). Validation of reaction products from Diethyl oxalate using analytical techniques. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. --INVALID-LINK--
-
ResearchGate. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1 H -pyrazole-4-carboxylate derivatives. --INVALID-LINK--
-
Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. --INVALID-LINK--
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. --INVALID-LINK--
-
ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones | Request PDF. --INVALID-LINK--
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride. --INVALID-LINK--
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. --INVALID-LINK--
-
RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
ResearchGate. (2015). (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. --INVALID-LINK--
-
Figshare. (n.d.). POCl3 Chlorination of 4-Quinazolones. --INVALID-LINK--
-
Manchester Organics. (n.d.). This compound. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
MDPI. (2024). Recent Advances in the Synthesis of Quinoxalines. --INVALID-LINK--
-
RSC Publishing. (n.d.). Analytical Methods. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. --INVALID-LINK--
-
RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of quinoxaline. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. --INVALID-LINK--
-
PubMed. (2016). Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Alternative Reagents for Diethyl Oxalate in Condensation Reactions. --INVALID-LINK--
-
SpringerLink. (n.d.). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. --INVALID-LINK--
-
Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. --INVALID-LINK--
-
ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
preventing decomposition of quinoxaline derivatives during synthesis
A Guide to Preventing Decomposition and Maximizing Yield
Welcome to the technical support center for the synthesis of quinoxaline derivatives. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you optimize your reactions, minimize byproduct formation, and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways and side products in quinoxaline synthesis?
A1: The synthesis of quinoxalines, most commonly through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, can be accompanied by several side reactions leading to impurities and reduced yields. The primary culprits include:
-
Benzimidazole Formation: This is a frequent side reaction, especially when using α-ketoaldehydes or when aldehyde impurities are present in the 1,2-dicarbonyl starting material. The o-phenylenediamine can preferentially react with the aldehyde functionality, leading to the formation of a benzimidazole ring system.[1][2] This rearrangement is often favored under strongly acidic conditions and at elevated temperatures.[3]
-
Oxidative Degradation: o-Phenylenediamine starting materials are susceptible to oxidation, which can produce colored impurities and polymeric materials.[3][4] The quinoxaline product itself can also be oxidized, particularly at the nitrogen atoms, to form quinoxaline-N-oxides.[4]
-
Dimerization and Polymerization: Self-condensation of the quinoxaline product or starting materials can lead to the formation of dimers and insoluble, tar-like polymeric byproducts, especially in the presence of strong acids.[4][5]
-
Incomplete Cyclization: The reaction may not proceed to completion, leaving behind incompletely cyclized intermediates, such as mono-imines or bis-imines.[3][4]
-
Formation of Isomeric Mixtures: When using unsymmetrically substituted o-phenylenediamines, the reaction can yield a mixture of regioisomers. The regioselectivity can be influenced by the electronic and steric nature of the substituents.
Q2: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
A2: A dark coloration in your reaction mixture is a common indicator of oxidative degradation of the o-phenylenediamine starting material.[3][4] These compounds are often sensitive to air and light, leading to the formation of highly colored and often insoluble byproducts.
Troubleshooting Strategies:
-
Use High-Purity Starting Materials: Ensure your o-phenylenediamine is as pure as possible. If necessary, purify it by recrystallization or sublimation before use.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]
-
Degas Solvents: Before use, degas your reaction solvents to remove dissolved oxygen.
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate oxidative decomposition.
-
Minimize Reaction Time: Optimize your reaction time to ensure complete conversion of the starting material without prolonged exposure to potentially degrading conditions.
Q3: How can I distinguish between my desired quinoxaline product and the benzimidazole byproduct?
A3: Differentiating between the quinoxaline and benzimidazole isomers is crucial for accurate product identification and purification. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for the two heterocyclic systems.
-
¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic rings will differ significantly.
-
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS may differ, aiding in their identification. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the simultaneous determination of quinoxalines and their metabolites.[6][7][8]
-
Infrared (IR) Spectroscopy: The vibrational frequencies of the C=N and C=C bonds within the rings will show characteristic differences.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of quinoxaline and benzimidazole derivatives will exhibit different absorption maxima (λmax).[9]
A comparative guide to various analytical methods for quinoxaline analysis can provide further insights into method selection and validation.[10]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Quinoxaline Derivative
Low yields are a common frustration in organic synthesis. The following workflow can help you systematically troubleshoot and optimize your reaction.
**dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Check Purity of Starting Materials\n(o-phenylenediamine, 1,2-dicarbonyl)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Optimize Reaction Conditions\n(Solvent, Temperature, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_screening [label="Screen Different Catalysts\n(Acidic, Lewis Acid, Heterogeneous)", fillcolor="#FBBC05", fontcolor="#202124"]; workup_purification [label="Review Work-up and Purification\n(Extraction, Crystallization, Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze Byproducts\n(NMR, MS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [label="Optimized Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_purity; check_purity -> optimize_conditions [label="If pure"]; check_purity -> start [label="If impure, purify and repeat"]; optimize_conditions -> catalyst_screening; catalyst_screening -> workup_purification; workup_purification -> analysis; analysis -> solution; } } Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.
Detailed Troubleshooting Steps:
-
Assess Starting Material Purity: Impurities in either the o-phenylenediamine or the 1,2-dicarbonyl compound are a primary source of low yields and side reactions.[11]
-
Action: Purify starting materials before use. Recrystallization, distillation, or column chromatography are common methods.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Ethanol, acetic acid, and water are commonly used. Green solvents like water or ionic liquids, and solvent-free conditions are increasingly being employed to minimize environmental impact and side reactions.[12][13][14]
-
Temperature: While some reactions require heat, excessive temperatures can lead to decomposition.[11] Microwave irradiation can be an effective way to shorten reaction times and minimize unwanted side reactions by providing uniform and rapid heating.[15]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to byproduct formation.[3]
-
-
Catalyst Selection: The choice of catalyst is critical for both yield and selectivity.
-
Traditional Catalysts: Strong acids can be effective but may also promote side reactions like benzimidazole formation.[3][11]
-
Milder Catalysts: A wide range of milder and more selective catalysts have been developed, including various Lewis acids and heterogeneous catalysts.[16][17]
-
Green Catalysts: Nanocatalysts and reusable solid acid catalysts offer high efficiency and ease of separation, aligning with the principles of green chemistry.[5][18]
-
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Review your procedures for extraction, washing, and crystallization to ensure you are not losing a significant amount of your product. For purification, recrystallization from ethanol is a common and effective method for solid quinoxalines.[1] Silica gel column chromatography can be used for more challenging separations.[1]
Table 1: Comparison of Catalysts for Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Cerium (IV) Ammonium Nitrate (CAN) | Tap Water | Room Temp | 20 min | up to 98 | [16] |
| Pyridine | THF | Room Temp | 2 h | Excellent | [16] |
| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp | 2 h | up to 92 | [17] |
| Nano-γ-Fe₂O₃–SO₃H | Solvent-free | - | - | Good | [5] |
| Nitrilotris(methylenephosphonic acid) | - | - | Short | 80-97 | [13] |
Problem 2: Formation of Benzimidazole Byproduct
The formation of a benzimidazole derivative is a common competitive reaction pathway.
**dot graph "Benzimidazole_Formation" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
reactants [label="o-Phenylenediamine +\nα-Ketoaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Reaction Intermediate"]; quinoxaline [label="Desired Quinoxaline Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; benzimidazole [label="Benzimidazole Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
reactants -> intermediate; intermediate -> quinoxaline [label="Desired Pathway"]; intermediate -> benzimidazole [label="Competitive Pathway\n(Favored by acid, heat)"]; } } Caption: Reaction pathways leading to quinoxaline and benzimidazole products.
Troubleshooting Strategies:
-
Purify the 1,2-Dicarbonyl Compound: Ensure your dicarbonyl starting material is free from aldehyde impurities.
-
Use an α-Diketone: If the synthesis allows, using a 1,2-diketone instead of an α-ketoaldehyde will eliminate the competing pathway for benzimidazole formation.
-
Milder Reaction Conditions: Avoid strong acids and high temperatures, which can promote the rearrangement to the benzimidazole.[3]
-
Inert Atmosphere: In some cases, conducting the reaction under an inert atmosphere can favor the formation of the quinoxalinone over the benzimidazole byproduct, as the latter can be an oxidative process.[2]
-
Catalyst Choice: Employing milder catalysts can significantly reduce the likelihood of this rearrangement.[3]
Experimental Protocol: A Greener Approach to Quinoxaline Synthesis
This protocol utilizes a milder catalyst and environmentally benign solvent to minimize decomposition and side reactions.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Cerium (IV) Ammonium Nitrate (CAN) (0.05 mmol, 5 mol%)
-
Tap Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in tap water (5 mL).
-
Add the cerium (IV) ammonium nitrate (CAN) catalyst (5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 20-30 minutes.
-
Upon completion, the solid product can often be isolated by simple filtration.
-
Wash the isolated solid with water to remove any remaining catalyst and water-soluble impurities.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.
This method, adapted from More et al. (2006), offers a simple, efficient, and environmentally friendly approach for the synthesis of quinoxalines, often with high yields and purity.[16]
Impact of Substituents on Stability
The electronic nature of substituents on the quinoxaline ring can influence its stability and reactivity.
-
Electron-Withdrawing Groups (EWGs): EWGs can increase the electrophilicity of the quinoxaline ring, making it more susceptible to nucleophilic attack. However, they can also stabilize the ring against oxidative degradation in some cases.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, potentially making it more prone to oxidation but less susceptible to nucleophilic attack.
Recent studies have shown that the nature and position of substituents can significantly impact the stability of quinoxaline derivatives, for instance, affecting their vulnerability to tautomerization in their reduced forms.[19][20] Careful consideration of the electronic effects of substituents is therefore crucial in designing stable quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijirt.org [ijirt.org]
- 13. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries | CoLab [colab.ws]
- 20. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yield in Nucleophilic Substitution of Chloroquinoxalines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve yields in the nucleophilic substitution of chloroquinoxalines. The quinoxaline scaffold is a vital component in medicinal chemistry, and mastering its functionalization is key to advancing novel therapeutic agents.[1]
The nucleophilic aromatic substitution (SNAr) of chloroquinoxalines is a cornerstone method for introducing diverse functionalities.[2] The inherent electron-withdrawing properties of the pyrazine ring's nitrogen atoms activate the chloro-substituted carbon for nucleophilic attack, facilitating the displacement of the chloride ion.[1][3] However, achieving high yields can be challenging. This guide is designed to provide both fundamental understanding and practical solutions to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
Low yields in the nucleophilic substitution of chloroquinoxalines can often be traced back to a few key experimental parameters. The following table outlines common problems, their probable causes, and actionable solutions grounded in chemical principles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Weak Nucleophile: The nucleophile lacks sufficient reactivity to attack the electron-deficient quinoxaline ring.[4] 2. Insufficient Activation: The quinoxaline ring may not be sufficiently activated for the given nucleophile. 3. Low Reaction Temperature: The reaction lacks the necessary activation energy to proceed at a reasonable rate.[4] 4. Inappropriate Solvent: The solvent may not effectively solvate the reactants or stabilize the transition state. | 1. Increase Nucleophilicity: For weak nucleophiles like alcohols, deprotonate with a strong base (e.g., NaH) to form the more potent alkoxide.[4] For amines, consider using a stronger, more electron-rich amine. Increasing the nucleophile concentration can also improve the reaction rate.[4] 2. Enhance Electrophilicity: If the quinoxaline ring has electron-donating groups, consider alternative strategies. For some systems, metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) may be more effective.[5] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.[4] Microwave-assisted synthesis is a highly effective method for significantly accelerating reaction rates and improving yields.[5] 4. Optimize Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile, which are known to facilitate SNAr reactions.[1][6] For reactions involving anionic nucleophiles, these solvents are particularly effective. |
| Formation of Side Products | 1. Competitive Reactions: The base used may be nucleophilic, competing with the intended nucleophile. 2. Elimination Reactions: At higher temperatures, elimination can compete with substitution, especially with sterically hindered substrates or strong bases.[4] 3. Di-substitution: For di-chloroquinoxalines, the second substitution may occur undesirably. The first substitution deactivates the ring, making the second substitution more difficult but still possible under forcing conditions.[7] | 1. Use a Non-Nucleophilic Base: Employ a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA).[1] For very sensitive substrates, a hindered base like DBU may be beneficial.[8] 2. Moderate Reaction Temperature: Carefully control the temperature to favor substitution over elimination. If high temperatures are necessary, consider a shorter reaction time. 3. Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to favor mono-substitution.[5] Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The presence of polar aprotic solvents like DMF can lead to emulsions during aqueous workup. 2. Product Precipitation: The product may precipitate from the reaction mixture, making stirring and further reaction difficult. 3. Co-eluting Impurities: Side products may have similar polarity to the desired product, complicating chromatographic purification. | 1. Modified Workup: After the reaction, pour the mixture into a large volume of cold water or ice to precipitate the product, which can then be collected by filtration.[1] Alternatively, if extraction is necessary, use a larger volume of both the aqueous and organic phases and consider adding brine to break up emulsions.[4] 2. Solubility Adjustment: If the product precipitates, a co-solvent may be needed to maintain homogeneity. However, precipitation can sometimes be used to your advantage for isolation. 3. Recrystallization: If column chromatography is challenging, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for nucleophilic substitution on chloroquinoxalines?
A1: Polar aprotic solvents such as DMF, DMSO, acetonitrile (ACN), and THF are generally the solvents of choice for SNAr reactions.[6][8] These solvents are effective at solvating cations while leaving the anionic nucleophile relatively "bare," thus enhancing its reactivity. The choice of solvent can significantly impact the reaction rate and yield.[9] For instance, THF was found to be the most efficient solvent in one optimization study.[8] While protic solvents can sometimes be used, they can also solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction.[10]
Q2: How do I choose the right base for my reaction?
A2: The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause side reactions. It is also crucial to use a non-nucleophilic base to prevent it from competing with your primary nucleophile.[8]
-
For amine nucleophiles: Triethylamine (TEA) is a common choice.[1]
-
For thiol or phenol nucleophiles: Potassium carbonate (K₂CO₃) is often effective.[1]
-
For alcohol nucleophiles: A stronger base like sodium hydride (NaH) is typically required to generate the more nucleophilic alkoxide.[4]
Q3: My reaction is very slow. Besides increasing the temperature, what else can I do?
A3: If your reaction is sluggish, consider the following strategies:
-
Microwave Irradiation: This is a powerful technique to accelerate SNAr reactions, often reducing reaction times from hours to minutes and improving yields.[5]
-
Catalysis:
-
Phase-Transfer Catalysts: These can be effective, particularly in biphasic systems, by helping to transport the nucleophile into the organic phase.
-
Metal Catalysis: For certain transformations, particularly for the formation of C-C, C-N, and C-S bonds, palladium or copper catalysts can be highly effective.[11] For instance, copper-catalyzed coupling of 2,3-dichloroquinoxaline with terminal alkynes has been successfully demonstrated.[11]
-
Q4: What is the general mechanism for this reaction?
A4: The widely accepted mechanism is a two-step SNAr (addition-elimination) process.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.[5]
It is worth noting that recent computational and kinetic isotope effect studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, bypassing the Meisenheimer intermediate.[12]
Experimental Workflow and Protocols
General Workflow for Optimizing Nucleophilic Substitution
The following diagram illustrates a typical workflow for developing and optimizing a nucleophilic substitution reaction on a chloroquinoxaline substrate.
Caption: A typical experimental workflow for optimizing SNAr reactions.
Protocol: Synthesis of 3-(Anilino)quinoxaline-2-carbonitrile
This protocol is a representative example for the substitution of a chloroquinoxaline with an amine nucleophile.[1]
Materials:
-
3-Chloroquinoxaline-2-carbonitrile (1.0 mmol)
-
Aniline (1.2 mmol)
-
Triethylamine (TEA) (1.5 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of 3-chloroquinoxaline-2-carbonitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the aniline (1.2 mmol) and triethylamine (1.5 mmol).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 3-(anilino)quinoxaline-2-carbonitrile.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in quinoxaline synthesis
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of quinoxaline derivatives, with a specific focus on troubleshooting low conversion rates. The following content provides in-depth, field-proven insights in a direct question-and-answer format.
Part 1: Core Troubleshooting Guide for Low Conversion Rates
Low or inconsistent yields are a frequent challenge in organic synthesis. This guide provides a systematic approach to identifying and resolving the root causes of low conversion in quinoxaline synthesis, particularly for the widely-used condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2]
Question: My quinoxaline synthesis has a very low yield or is not working at all. Where should I start troubleshooting?
Answer: A low conversion rate can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[3][4] A logical, step-by-step investigation is the most effective approach. We recommend following this diagnostic workflow.
Caption: A systematic workflow for troubleshooting low yields.
Deep Dive: Potential Causes & Solutions
1. Starting Material Integrity
-
Potential Cause: The purity of your o-phenylenediamine and 1,2-dicarbonyl compound is paramount.[3] o-Phenylenediamines are particularly susceptible to air oxidation, which can lead to colored impurities and the formation of undesired side products.[5] An incorrect stoichiometric ratio can also limit the yield.[5]
-
Expert Recommendation & Protocol:
-
Verify Purity: Before starting, confirm the purity of your reagents via NMR or GC-MS. If impurities are detected, purification is necessary. o-Phenylenediamine can often be purified by recrystallization from ethanol/water or by sublimation.
-
Prevent Oxidation: For sensitive diamines, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[5]
-
Check Stoichiometry: Accurately weigh your starting materials to ensure the correct molar ratio. While typically 1:1, some protocols may call for a slight excess of one reagent.[6]
-
2. Suboptimal Reaction Conditions
-
Potential Cause: The classic synthesis often involves refluxing in solvents like ethanol or acetic acid.[2] However, high temperatures can degrade sensitive substrates, leading to lower yields.[3][7] Conversely, if the reaction has a significant activation energy, room temperature conditions may result in an incomplete reaction.[5]
-
Expert Recommendation & Protocol:
-
Temperature Control: The cyclocondensation is often exothermic.[8] For reactions initiated by heating, uncontrolled temperature spikes can occur, leading to side reactions. Use an oil bath for precise temperature control and ensure efficient stirring to prevent localized hot spots.[8] If starting a new synthesis, begin with milder conditions (e.g., room temperature) before moving to elevated temperatures. Many modern catalytic systems are highly effective at ambient temperatures.[9][10]
-
Reaction Monitoring: Do not rely solely on literature reaction times. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. An incomplete reaction is a common and easily fixable cause of low yield.[5][9]
-
3. Ineffective Catalysis
-
Potential Cause: While the condensation can proceed without a catalyst, particularly at high temperatures, many modern, high-yield procedures rely on one.[3] The absence of a catalyst, or the choice of an inappropriate one, can be the primary reason for low conversion.
-
Expert Recommendation & Protocol:
-
Catalyst Screening: If uncatalyzed conditions fail, introducing a catalyst is the next logical step. The choice is vast, but a good starting point is a mild acid catalyst. Numerous highly efficient systems have been reported, including Lewis acids, solid-supported acids, and iodine.[11][12][13]
-
Heterogeneous Catalysts: For simplified workup and improved sustainability, consider a recyclable heterogeneous catalyst like alumina-supported heteropolyoxometalates or nano-materials.[9][10] These can often be removed by simple filtration.
-
Table 1: Comparison of Selected Catalytic Systems for Quinoxaline Synthesis
| Catalyst System | Typical Solvent | Temperature | Typical Reaction Time | Key Advantages | Reference |
| None (Thermal) | Acetic Acid / Ethanol | Reflux | 2–12 hours | Simple, no catalyst cost. | [2] |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile / Water | Room Temp | ~20 minutes | Fast, high yield, green chemistry approach. | [7][14] |
| Iodine (I₂) | DMSO / CH₃CN | Room Temp | ~12 hours | Mild, effective for oxidative cyclization. | [14][15] |
| TiO₂-Pr-SO₃H | Ethanol / Solvent-free | Room Temp | ~10 minutes | Very fast, high yield, solid acid catalyst. | [7][15] |
| Alumina-Supported MoVP | Toluene | Room Temp | ~2 hours | Heterogeneous, reusable, excellent yields. | [9] |
| Phenol | Ethanol:Water | Room Temp | ~3 hours | Cheap, readily available, and efficient catalyst. | [2] |
4. Improper Solvent Selection
-
Potential Cause: The solvent plays a critical role by solubilizing reactants and stabilizing reaction intermediates.[3] A poor choice of solvent can dramatically hinder reaction rates and overall yield.[3][16]
-
Expert Recommendation & Protocol:
-
Solvent Screening: If yields are low, perform a solvent screen. Protic solvents like ethanol are common, but sometimes aprotic solvents like DMF or toluene are superior.[7][13] Green, cost-effective options like ethanol/water mixtures have also proven highly effective.[2]
-
Consider Solubility: Ensure both your 1,2-diamine and 1,2-dicarbonyl compound are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of failed reactions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My o-phenylenediamine solution is dark. Can I still use it? A: A dark color often indicates oxidation. While it might still work, using oxidized starting material is a common cause of low yields and impure products.[5] We strongly recommend purifying the diamine by recrystallization or sublimation before use to ensure the highest quality product and most reproducible results.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst? A: The choice depends on your priorities.
-
Homogeneous catalysts (e.g., CAN, I₂) are often highly active but require a more involved workup to be removed from the product mixture (e.g., extraction or chromatography).[7][14]
-
Heterogeneous catalysts (e.g., supported acids, zeolites) are ideal for green chemistry and process scale-up.[10][13] They are easily separated by filtration and can often be recycled, though their initial preparation may be more complex.[9][17]
Q3: Can I use microwave irradiation to speed up my reaction? A: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating quinoxaline synthesis, often reducing reaction times from hours to mere minutes.[18] However, this method may require re-optimization of conditions (e.g., solvent, catalyst loading) and yields can sometimes be moderate without proper optimization.[18]
Q4: The reaction is highly exothermic and the solvent is boiling vigorously without external heating. What should I do? A: This is a sign of a potential runaway reaction.[8] Immediately immerse the reaction vessel in an ice bath to cool it down. If you are adding one reagent to another, stop the addition immediately.[8] For future experiments, ensure slow, controlled addition of reagents and have an ice bath on standby.[8] This is especially critical when scaling up the reaction.
Q5: What is the general reaction mechanism I should be aware of? A: The most common pathway involves a two-step process: (1) condensation of one amino group of the o-phenylenediamine with one of the carbonyl groups to form an imine intermediate, followed by (2) an intramolecular cyclization of the second amino group onto the remaining carbonyl, and subsequent dehydration to form the aromatic pyrazine ring.
Caption: Simplified mechanism of quinoxaline formation.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis at Room Temperature
This protocol is based on a highly efficient, mild catalytic method.[9]
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Solvent Addition: Add toluene (8 mL) to the flask.
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., AlCuMoVP, 100 mg) to the mixture.[9]
-
Reaction: Stir the mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them with TLC (e.g., using a hexane:ethyl acetate mobile phase).
-
Workup: Once the starting materials are consumed (typically 2-3 hours), separate the insoluble catalyst by filtration, washing the catalyst with a small amount of toluene.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization, typically from ethanol, to yield the pure quinoxaline product.
Protocol 2: Troubleshooting by Catalyst Screening
-
Setup: Arrange a parallel set of small reaction vials, each with a stir bar.
-
Reagent Addition: To each vial, add the o-phenylenediamine (e.g., 0.25 mmol) and the 1,2-dicarbonyl compound (e.g., 0.25 mmol) dissolved in the chosen solvent (e.g., 2 mL of ethanol).
-
Catalyst Addition: To each vial, add a different catalyst (5-10 mol%). Include a control vial with no catalyst.
-
Vial 1: No catalyst
-
Vial 2: Iodine (I₂)
-
Vial 3: Cerium(IV) Ammonium Nitrate (CAN)
-
Vial 4: p-Toluenesulfonic acid (pTSA)
-
-
Reaction: Seal the vials and stir the reactions at room temperature for a set period (e.g., 4 hours).
-
Analysis: At the end of the period, take an aliquot from each vial and analyze by TLC or LC-MS to compare the conversion to the desired product. This will identify the most promising catalytic system for further optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ecommons.udayton.edu [ecommons.udayton.edu]
Technical Support Center: Palladium Catalyst Removal in Quinoxaline Coupling Reactions
Welcome to the technical support guide for the effective removal of residual palladium catalysts from quinoxaline coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who utilize powerful palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to synthesize complex quinoxaline derivatives.
The persistence of palladium in the final product is a critical issue, particularly in pharmaceutical applications where stringent limits on elemental impurities are enforced by regulatory bodies like the FDA and EMA.[1][2] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the required purity for your compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during the palladium removal process. Each problem is analyzed to identify the root cause and provide actionable solutions.
Problem 1: High residual palladium levels (>50 ppm) detected by ICP-MS even after standard silica gel column chromatography.
-
Plausible Causes:
-
Palladium Speciation: Standard silica gel is often ineffective at removing all forms of palladium. While it may trap some polar Pd(II) species, it struggles with less polar Pd(0) complexes or nanoparticles that can co-elute with your product.[3][4] Studies have shown that chromatographic purification alone is often insufficient to reliably reduce palladium to low levels.[3][4][5]
-
Strong Ligand Complexation: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) used in modern coupling reactions form highly stable, relatively non-polar complexes with palladium. These complexes can have chromatographic behavior similar to the desired quinoxaline product, leading to co-elution.
-
Formation of Colloidal Palladium: Under certain reaction or workup conditions, palladium can precipitate as fine colloidal particles or nanoparticles.[6] These colloids can pass through standard filtration aids like Celite and may not fully adhere to a silica column.
-
-
Solutions & Scientific Rationale:
-
Implement a Scavenging Step: This is the most reliable solution. Metal scavengers are materials functionalized with groups that have a high affinity for palladium.[1][7]
-
Thiol- or Thiourea-Functionalized Silica: These are the industry standard for scavenging a broad range of palladium species (Pd(0) and Pd(II)).[7][8][9][10] The soft sulfur atom acts as a strong ligand for the soft palladium metal center, forming a stable complex that is easily filtered off. Silica-bound thiols have shown an advantage over resin-bound equivalents in some cases.[8][9][10]
-
Activated Carbon: An excellent and cost-effective choice, particularly for adsorbing Pd(0) species.[11][12] Its high surface area and porous structure trap palladium complexes.[12] However, it can sometimes lead to product loss due to non-specific adsorption.[11][13] A pre-treatment screen to test different grades of carbon is recommended.
-
-
Oxidative Wash: Before scavenging, consider a mild oxidative wash (e.g., with a dilute solution of aqueous hydrogen peroxide). This can help convert insoluble Pd(0) into more soluble and easier-to-scavenge Pd(II) species. This must be done with caution to avoid product degradation.
-
Crystallization: If your quinoxaline product is a solid, a carefully designed crystallization can be highly effective. The palladium impurities will ideally remain in the mother liquor. However, be aware that in some cases, crystallization can concentrate the metal within the crystal lattice.[1]
-
Problem 2: Significant product loss (>15%) after treatment with a palladium scavenger.
-
Plausible Causes:
-
Non-Specific Adsorption: Highly porous scavengers, especially certain grades of activated carbon, can adsorb the desired product along with the palladium.[13] This is more common with planar, aromatic compounds like quinoxalines.
-
Insufficient Washing: The product can remain trapped within the scavenger matrix if not washed thoroughly after the scavenging step is complete.
-
Scavenger Overload: Using an excessive amount of scavenger increases the surface area available for non-specific binding of your product.
-
-
Solutions & Scientific Rationale:
-
Optimize Scavenger Loading: Do not use an arbitrary amount. Calculate the required amount based on the theoretical palladium content. A good starting point for screening is 4-8 molar equivalents of scavenger relative to the residual metal concentration.[14]
-
Solvent Selection: Perform the scavenging in a solvent where your product is highly soluble. This minimizes its affinity for the scavenger surface. Conversely, avoid solvents where your product is only sparingly soluble.
-
Thorough Rinsing: After filtering off the scavenger, wash the collected scavenger cake with several portions of fresh, clean solvent to recover any adsorbed product. Combine these washes with the main filtrate.
-
Test Different Scavengers: If product loss remains high with activated carbon, switch to a more selective functionalized silica scavenger (e.g., SiliaMetS Thiol).[7] These often exhibit lower product loss while maintaining high palladium removal efficiency.[13]
-
Problem 3: The scavenger appears ineffective; palladium levels remain high.
-
Plausible Causes:
-
Incorrect Scavenger Choice for Palladium Oxidation State: Some scavengers are more effective for specific palladium oxidation states. For example, amine-based scavengers are generally better for Pd(II), while thiol-based scavengers are more versatile.[7] If your process generates primarily Pd(0) nanoparticles, a scavenger designed for ionic Pd(II) may show poor performance.
-
Steric Hindrance: Large, bulky ligands on the palladium complex can sterically block the metal center, preventing it from binding effectively to the functional groups on the scavenger.[8][9][10]
-
Insufficient Contact Time or Temperature: The scavenging process is a chemical reaction and requires adequate time and sometimes elevated temperature to reach completion.[14]
-
-
Solutions & Scientific Rationale:
-
Screen a Panel of Scavengers: Test a small scale of your reaction mixture with a screening kit of different scavengers (e.g., thiol, thiourea, amine-functionalized) to identify the most effective one for your specific system.
-
Increase Temperature and/or Time: Run the scavenging reaction at a slightly elevated temperature (e.g., 40-60 °C) to increase the reaction rate.[14] Extend the stirring time from 1 hour to 4-12 hours to ensure the reaction goes to completion. Monitor progress by taking aliquots for analysis.
-
Change the Solvent: The solvent can affect the conformation of the palladium complex and its accessibility. Trying the scavenging in a different solvent system (e.g., switching from THF to toluene or ethyl acetate) can sometimes dramatically improve efficiency.
-
Consider a Binary Scavenger System: Some processes benefit from a dual approach, for example, using a chelating agent like trimercaptotriazine (TMT) in solution, followed by adsorption onto activated carbon.[11] This combination can be synergistic.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the acceptable limit for residual palladium in an Active Pharmaceutical Ingredient (API)?
For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day .[15][16] Assuming a maximum daily dose of 10 grams of the drug product, this translates to a concentration limit of 10 ppm (µg/g).[13][15][16][17] For parenteral (injectable) drugs, the limit is much stricter, with a PDE of 10 µ g/day , which corresponds to a 1 ppm limit under the same dosing assumption.[16][18]
Q2: How do I choose the right palladium scavenger for my quinoxaline synthesis?
The choice depends on several factors. The flowchart below provides a general decision-making framework. For a new process, the most empirical approach is to screen several types of scavengers on a small scale to find the optimal balance of efficiency, product recovery, and cost.
Q3: Can I just filter the reaction mixture through Celite® to remove palladium?
Filtration through Celite is effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or insoluble palladium salts.[6][19] However, it is generally ineffective for removing the soluble palladium species and complexes that are present after homogeneous catalysis (e.g., using Pd(PPh₃)₄ or Pd₂(dba)₃).[6]
Q4: How can I accurately measure the amount of residual palladium?
The industry-standard method for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[20] These techniques are highly sensitive and accurate but require specialized equipment.[20] For rapid, in-process screening, fluorescent-based assays are emerging that can provide quicker turnaround times to guide optimization.[20]
Visualized Workflows & Data
Diagram 1: Decision-Making Flowchart for Palladium Removal
This diagram guides the user through selecting an appropriate purification strategy based on experimental observations.
Caption: Decision flowchart for selecting a palladium purification strategy.
Table 1: Comparison of Common Palladium Scavenging Methods
| Scavenging Method | Target Pd Species | Advantages | Disadvantages | Typical Loading |
| Thiol-Functionalized Silica | Pd(0), Pd(II) | High efficiency, good selectivity, low product loss, broad solvent compatibility.[7][21] | Higher cost than carbon. | 0.5 - 1.5 mmol/g |
| Thiourea-Functionalized Silica | Pd(0), Pd(II) | Very versatile, widely used in pharma, effective for many Pd forms.[7] | Can sometimes act as a ligand, potentially affecting downstream chemistry if it leaches. | 0.6 - 1.2 mmol/g |
| Activated Carbon | Primarily Pd(0) | Low cost, high capacity, effective for removing color and non-polar impurities.[11][12] | Potential for significant product loss, batch-to-batch variability.[11][13] | Varies widely |
| Amine-Functionalized Silica | Primarily Pd(II) | Good for scavenging ionic palladium, can be cost-effective. | Less effective for Pd(0) species. | 1.0 - 2.0 mmol/g |
| Cysteine / N-Acetylcysteine | Pd(II) | Can be used as a soluble scavenger, easy to source. | Requires subsequent workup/extraction to remove the scavenger-Pd complex. | N/A (used in solution) |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica
This protocol provides a robust starting point for using a solid-supported scavenger like SiliaMetS® Thiol.
-
Reaction Completion & Initial Workup: Once the quinoxaline coupling reaction is complete (as determined by TLC or LC-MS), perform your standard aqueous workup to remove water-soluble salts. Concentrate the organic layer to obtain the crude product.
-
Quantify Palladium (Optional but Recommended): If possible, submit a small sample of the crude material for ICP-MS analysis. This will establish a baseline and help you calculate the required amount of scavenger more accurately. If not possible, assume 100% of the initial palladium catalyst remains.
-
Scavenger Setup:
-
Dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.
-
In a separate flask, weigh out the functionalized silica scavenger. A typical starting point is 5-10 equivalents relative to the molar amount of palladium used in the reaction.
-
Add the solution of your crude product to the flask containing the scavenger. No pre-wetting of the scavenger is typically required.[14]
-
-
Scavenging:
-
Stir the mixture at room temperature for 2-4 hours. For difficult cases, the temperature can be increased to 40-50 °C.[14]
-
Monitor the scavenging progress by taking a small, filtered aliquot of the solution and analyzing it for your product by TLC/LC-MS to ensure it is not degrading.
-
-
Filtration and Purification:
-
Once scavenging is complete, filter the mixture through a pad of Celite® to remove the silica scavenger.
-
Wash the filter cake thoroughly with 3-5 portions of the clean solvent to ensure complete recovery of your product.
-
Combine the filtrate and washes.
-
Concentrate the solution under reduced pressure. The resulting solid or oil can now be further purified by column chromatography or crystallization if needed.
-
-
Final Analysis: Submit a sample of the final, purified product for ICP-MS analysis to confirm that the residual palladium level is below your target threshold (e.g., <10 ppm).
Diagram 2: Standard Palladium Scavenging Workflow
This diagram illustrates the key steps outlined in Protocol 1.
Caption: A typical workflow for palladium removal using a solid-supported scavenger.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. silicycle.com [silicycle.com]
- 15. usp.org [usp.org]
- 16. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 17. books.rsc.org [books.rsc.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoxaline Synthesis
Welcome to the Technical Support Center for professionals engaged in the large-scale synthesis of quinoxalines. This resource is designed to provide practical, in-depth guidance on managing the exothermic nature of quinoxaline synthesis, a critical factor for ensuring safety, scalability, and high product yield. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your work.
Core Concept: The Quinoxaline Synthesis Exotherm
The most prevalent method for synthesizing quinoxalines involves the condensation reaction between a 1,2-diamine (e.g., o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This cyclocondensation is inherently exothermic, releasing significant heat. While many modern laboratory protocols operate at room temperature, classical methods often require initial heating to overcome the activation energy.[1][2][3] Subsequently, the reaction's exothermic nature can lead to a rapid temperature increase if not meticulously controlled, posing a significant safety risk, especially at scale.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of a potential runaway reaction during quinoxaline synthesis?
A runaway reaction occurs when the heat generated by the synthesis exceeds the rate of heat removal, leading to a thermally unstable process.[1][4] Key indicators to monitor for include:
-
A sudden and rapid increase in reaction temperature that is unresponsive to standard cooling measures.[1]
-
A noticeable rise in pressure within a closed or sealed reactor.[1]
-
Vigorous and uncontrolled boiling or refluxing of the solvent, even after the removal of external heat sources.[1]
-
Unexpected changes in the color or viscosity of the reaction mixture.[1]
-
The evolution of gas or fumes from the reaction vessel.[1]
Q2: How can I effectively control the reaction temperature on a large scale?
Effective temperature management is paramount for both safety and achieving high product yields.[1] Consider the following control strategies:
-
Controlled Reagent Addition: Add one reagent (typically the dicarbonyl compound) to the other (the diamine solution) slowly and at a controlled rate.[1][5] This allows for the gradual dissipation of the generated heat.
-
Adequate Cooling Systems: Employ a robust cooling system, such as an ice-water or ice-salt bath, particularly during the initial reagent addition.[1][5] For larger vessels, ensure good surface contact and sufficient cooling capacity.
-
Solvent Selection: Choose a solvent with a suitable boiling point that can help manage heat through controlled reflux.[1] However, be aware that vigorous, uncontrolled reflux is a sign of a potential runaway reaction.[1]
-
Efficient Agitation: Ensure the reaction mixture is well-stirred to promote uniform heat distribution and prevent the formation of localized hot spots.[1][5][6]
-
Scale-Up Considerations: Exercise caution when scaling up. A larger reaction volume has a smaller surface-area-to-volume ratio, which diminishes the efficiency of heat dissipation.[1][7] Always perform a small-scale trial to assess the exotherm before proceeding to a larger scale.[1]
Q3: How do different synthetic protocols impact the exotherm?
Modern synthetic approaches aim to mitigate the risks associated with exothermic reactions by utilizing milder conditions.[1]
-
Classical Methods: These often rely on heating and strong acid catalysts, which can result in significant exotherms.[1][2]
-
Room Temperature Methods: The development of highly efficient catalysts, such as recyclable alumina-supported heteropolyoxometalates, allows for high yields at room temperature, significantly reducing the risk of thermal runaway.[3]
-
Microwave-Assisted Synthesis: This technique provides rapid and controlled heating, which can shorten reaction times and minimize the risk of a runaway reaction compared to conventional heating methods.[1][8]
-
Mechanochemical Methods: Solvent-free techniques like ball milling or homogenization can supply the necessary energy for the reaction without external heating, offering a high degree of control.[1][9]
Troubleshooting Guide
This section addresses common problems encountered during large-scale quinoxaline synthesis and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Sudden, Uncontrolled Temperature Spike | Rapid, uncontrolled exothermic reaction.[1] | 1. Immediate Cooling: Immerse the reaction vessel in an ice bath immediately.[1] 2. Halt Reagent Addition: If using an addition funnel, stop the flow of the reagent at once.[1] 3. Emergency Preparedness: Be prepared for an emergency shutdown of the reaction. |
| Low Product Yield | Side reactions occurring at elevated temperatures.[1] | 1. Improve Temperature Control: Implement the temperature control strategies outlined in the FAQs.[1] 2. Consider Milder Protocols: Evaluate switching to a room-temperature or microwave-assisted synthesis protocol.[1] |
| Reaction Fails to Initiate | Insufficient activation energy. | 1. Gentle Warming: If the protocol requires it, gently warm the mixture to initiate the reaction.[5] 2. Standby Cooling: Have a cooling bath ready to manage the subsequent exotherm once the reaction begins.[5] |
| Formation of Tar or Byproducts | Uncontrolled polymerization or degradation due to excessive heat. | 1. Enhance Heat Dissipation: Improve stirring efficiency and ensure adequate cooling.[1] 2. Dilute the Reaction: Use a more dilute solution or add reagents at a slower rate. |
Experimental Protocols and Workflows
Workflow for Mitigating Exothermic Risk
The following diagram illustrates a decision-making workflow for managing the exothermic risk during the planning and execution of a large-scale quinoxaline synthesis.
Caption: Workflow for managing exothermic risk in quinoxaline synthesis.
Protocol: Room-Temperature Synthesis Using a Heterogeneous Catalyst
This protocol is adapted from a method utilizing a recyclable alumina-supported catalyst, which offers a milder and more controlled reaction environment.[3]
Materials:
-
o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (100 mg)[3]
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL).
-
Add the alumina-supported catalyst (100 mg) to the mixture.[3]
-
Stir the mixture vigorously at room temperature (25°C).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Once the reaction is complete, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield the desired quinoxaline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 8. researchgate.net [researchgate.net]
- 9. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
Technical Support Center: HPLC Purification of Chlorinated Heterocyclic Compounds
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the High-Performance Liquid Chromatography (HPLC) purification of chlorinated heterocyclic compounds. Drawing from established scientific principles and extensive field experience, this resource aims to be a self-validating system for your experimental needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the HPLC purification of chlorinated heterocyclic compounds, providing concise and actionable answers.
Q1: What is the most common issue when purifying chlorinated heterocyclic compounds by HPLC?
A1: Peak tailing is a frequent challenge, especially for basic heterocyclic compounds. This occurs due to secondary interactions between the analyte and the stationary phase, often involving acidic silanol groups on silica-based columns.[1][2] The presence of chlorine atoms can also influence analyte polarity and interaction with the stationary phase, sometimes exacerbating this issue.
Q2: How does the chlorine atom affect the retention of my compound in reversed-phase HPLC?
A2: In reversed-phase HPLC, where a non-polar stationary phase is used, the addition of a chlorine atom to a heterocyclic ring generally increases its hydrophobicity. This leads to a stronger interaction with the stationary phase and, consequently, a longer retention time.[3] However, the position of the chlorine atom and the overall electronic effects on the molecule can also play a role in selectivity.
Q3: Can I use chlorinated solvents to dissolve my sample for injection?
A3: While chlorinated solvents like dichloromethane (DCM) can be effective for dissolving some compounds, they are generally not recommended as injection solvents in reversed-phase HPLC.[4] Their high elution strength can cause peak distortion, such as fronting or splitting, especially for early eluting peaks.[5] Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.[6]
Q4: My chlorinated heterocyclic compound seems to be degrading during the analysis. What could be the cause?
A4: On-column degradation can occur due to several factors. The stationary phase itself can have reactive sites, or trace metal contaminants in the silica matrix can catalyze degradation.[7] Additionally, the mobile phase pH and temperature can influence the stability of sensitive compounds.[8] Chlorinated compounds can also be susceptible to degradation in the presence of certain mobile phase additives or under prolonged exposure to light and air.[4]
Q5: What is a good starting point for column selection for separating chlorinated heterocyclic isomers?
A5: For separating isomers, which often have very similar polarities, a high-resolution column is necessary. A good starting point is a C18 column with a high surface area and small particle size (e.g., < 3 µm).[9][10] For positional isomers on an aromatic ring, a phenyl-based stationary phase can sometimes offer better selectivity due to π-π interactions.[11]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific problems you may encounter during your experiments.
Troubleshooting Peak Tailing for Basic Chlorinated Heterocycles
Peak tailing is a common issue that can compromise resolution and quantification. This guide will help you diagnose and resolve this problem.
Causality: Peak tailing for basic compounds often arises from strong interactions with ionized silanol groups on the silica surface of the column.[12] The basic nitrogen in the heterocycle can interact with these acidic sites, leading to a secondary retention mechanism and a distorted peak shape.
Experimental Protocol:
-
Mobile Phase pH Adjustment:
-
Step 1: Prepare a mobile phase with a pH between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA).[13] At this low pH, the ionization of silanol groups is suppressed, minimizing secondary interactions.
-
Step 2: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Step 3: Inject your sample and observe the peak shape. For many basic chlorinated heterocycles, this is the most effective first step.
-
-
Use of Mobile Phase Additives:
-
Step 1: If low pH is not sufficient or not compatible with your analyte, consider adding a competing base to the mobile phase. Triethylamine (TEA) at a concentration of 0.1% is a common choice.[14][15] TEA will interact with the active silanol sites, effectively shielding them from your analyte.
-
Step 2: Alternatively, for acidic or neutral chlorinated compounds that still exhibit tailing, small amounts of an acid like formic acid can improve peak shape by ensuring a consistent ionization state of the analyte.[16]
-
Step 3: Prepare the mobile phase with the chosen additive, ensuring it is fully dissolved and the mobile phase is degassed.
-
Step 4: Equilibrate the column and inject the sample.
-
-
Column Selection and Care:
-
Step 1: If peak tailing persists, the column itself may be the issue. Switch to a high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.[17]
-
Step 2: Consider a column with a different stationary phase, such as a phenyl column, which can offer different selectivity for aromatic chlorinated heterocycles.[9]
-
Step 3: Ensure the column is not old or contaminated. If you suspect contamination, flush the column with a strong solvent like isopropanol (if compatible with your column chemistry).[18]
-
-
Sample Overload and Solvent Effects:
-
Step 1: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column.
-
Step 2: Ensure your sample is dissolved in a solvent that is weaker than or compatible with your mobile phase.[6] Injecting in a strong solvent can cause peak distortion.
-
Method Development for Separating Chlorinated Heterocyclic Isomers
Separating isomers is a common challenge due to their similar physicochemical properties. This guide provides a systematic approach to developing a successful separation method.
Causality: The subtle differences in the position of the chlorine atom(s) on the heterocyclic ring can lead to minor variations in polarity and shape, which must be exploited for separation. The choice of stationary and mobile phases is critical to maximizing these small differences in interaction.
Experimental Protocol:
-
Initial Screening with Reversed-Phase HPLC:
-
Step 1: Select a high-efficiency C18 column (e.g., 150 x 4.6 mm, < 3 µm particle size).
-
Step 2: Develop a broad gradient method, for example, from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 20-30 minutes. This will help to determine the approximate elution conditions for your isomers.
-
Step 3: Inject a mixture of your isomers and evaluate the chromatogram. If you see partial separation, you can proceed with optimization.
-
-
Optimization of Reversed-Phase Method:
-
Step 1: Gradient Modification: If the peaks are closely eluted, make the gradient shallower around the elution point of your isomers. For example, if they elute at 50% acetonitrile, try a gradient from 40% to 60% over a longer period.
-
Step 2: Solvent Selection: Try replacing acetonitrile with methanol. Methanol has different selectivity and may improve the resolution of your isomers.
-
Step 3: Temperature Optimization: Vary the column temperature (e.g., from 25°C to 45°C). Temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can alter selectivity.[19]
-
Step 4: Stationary Phase Screening: If optimization on a C18 column is insufficient, try a phenyl-hexyl or a polar-embedded C18 column. These can offer different selectivities for aromatic and polar compounds.
-
-
Normal-Phase HPLC as an Alternative:
-
Step 1: If reversed-phase methods fail to provide adequate separation, normal-phase HPLC can be a powerful alternative for isomer separation.[9]
-
Step 2: Use a silica or cyano-bonded column.
-
Step 3: Start with a mobile phase of high non-polar character, such as hexane, with a small amount of a polar modifier like isopropanol or ethanol (e.g., 99:1 hexane:isopropanol).
-
Step 4: Adjust the percentage of the polar modifier to optimize the retention and separation of the isomers.
-
Section 3: Data Presentation
Table 1: Recommended Starting HPLC Conditions for Chlorinated Heterocyclic Compounds
| Parameter | Reversed-Phase | Normal-Phase |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, < 3 µm) | Silica or Cyano (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | n-Hexane |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Isopropanol or Ethanol |
| Gradient | Start with a broad gradient (e.g., 10-90% B in 20 min) | Often isocratic, adjust %B for optimal retention |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30-40 °C | 25-30 °C |
| Detection | UV (select wavelength based on analyte's absorbance) | UV (select wavelength based on analyte's absorbance) |
Section 4: References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Stabilizing HPLC Baselines for Chlorinated Compound Analysis. BenchChem. --INVALID-LINK--
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. --INVALID-LINK--
-
PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. --INVALID-LINK--
-
Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. --INVALID-LINK--
-
HPLC Troubleshooting Guide. (n.d.). --INVALID-LINK--
-
Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. --INVALID-LINK--
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. --INVALID-LINK--
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. --INVALID-LINK--
-
alwsci. (2024, August 20). Everything You Need to Know About HPLC Sample Preparation. --INVALID-LINK--
-
Supelco. (n.d.). US EPA Procedures for GC/HPLC Analyses of Organic Compounds in Drinking Water. --INVALID-LINK--
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. --INVALID-LINK--
-
Water Quality Monitoring. (n.d.). high performance liquid chromatography (HPLC). --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. --INVALID-LINK--
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. --INVALID-LINK--
-
Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC. --INVALID-LINK--
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. --INVALID-LINK--
-
Mastelf. (2025, July 18). Tracking Pollution: How HPLC Helps Monitor Environmental Contaminants. --INVALID-LINK--
-
alwsci. (2025, April 15). Key Considerations For Sample Preparation in HPLC. --INVALID-LINK--
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--
-
Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. --INVALID-LINK--
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. --INVALID-LINK--
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. --INVALID-LINK--
-
Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?--INVALID-LINK--
-
Mastelf. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide. --INVALID-LINK--
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. --INVALID-LINK--
-
University of Liverpool IT Services. (n.d.). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. --INVALID-LINK--
-
GE Healthcare & LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. --INVALID-LINK--
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. --INVALID-LINK--
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. --INVALID-LINK--
-
Waters Blog. (2017, July 19). Extend LC Column Lifetime: 3 Tips for Chemical Stability. --INVALID-LINK--
-
uHPLCs. (2024, December 6). 15 Tips for Care and Maintenance of Your HPLC Column. --INVALID-LINK--
-
ResearchGate. (2025, August 6). Case study: Testing of organochlorine pesticide contamination in a backyard garden. --INVALID-LINK--
-
PubMed. (n.d.). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. --INVALID-LINK--
-
PubMed. (n.d.). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. --INVALID-LINK--
-
SciELO. (n.d.). Case Study for Application on River Water Samples in Vietnam Analysis of Pesticides by Ultra-High Performance Liquid Chromatography in Combination with High Resolution Mass Spectrometry (UPLC-Orbitrap MS). --INVALID-LINK--
-
Mechanisms of retention in HPLC Part 2. (n.d.). --INVALID-LINK--
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. --INVALID-LINK--
-
Chromatography Forum. (2014, June 5). What is the usefulness of triethylamine for HPLC analysis of cations at pH 7?--INVALID-LINK--
-
SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. --INVALID-LINK--
-
NIH. (2025, September 17). Magnetic dispersive solid-phase extraction of organochlorine pesticides from honey samples in a narrow-bore tube prior to HPLC analysis. --INVALID-LINK--
-
ResearchGate. (2025, January 31). (PDF) Analysis of Pesticides by Ultra-High Performance Liquid Chromatography in Combination with High Resolution Mass Spectrometry (UPLC-Orbitrap MS): Case Study for Application on River Water Samples in Vietnam. --INVALID-LINK--
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Column Selection Guide [scioninstruments.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. waters.com [waters.com]
- 12. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
- 14. welch-us.com [welch-us.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. waters.com [waters.com]
- 18. benchchem.com [benchchem.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Ethyl 3-chloroquinoxaline-2-carboxylate: Unraveling Molecular Structure with ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Quinoxaline derivatives, a class of heterocyclic compounds, have garnered significant attention due to their diverse pharmacological activities.[1] Among these, Ethyl 3-chloroquinoxaline-2-carboxylate stands as a key intermediate in the synthesis of various biologically active molecules. This guide provides an in-depth analysis of its molecular structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative perspective against other analytical techniques and related quinoxaline structures.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR offers a definitive fingerprint, crucial for confirming its identity and purity.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group and the quinoxaline ring system. Based on the analysis of structurally similar compounds, we can predict the following spectral features:
-
Ethyl Group Protons: The ethyl group will give rise to two signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons. The downfield shift of the methylene quartet is due to the deshielding effect of the adjacent oxygen atom of the ester group. The characteristic coupling between these two sets of protons (typically with a J-value of ~7 Hz) is a definitive indicator of the ethyl moiety.
-
Quinoxaline Ring Protons: The four protons on the benzene ring portion of the quinoxaline system will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and multiplicities will depend on the substitution pattern. For an unsubstituted benzene ring fused to the pyrazine ring, a complex multiplet pattern is expected due to spin-spin coupling between adjacent protons.
Probing the Carbon Skeleton with ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct insight into the carbon framework of the molecule. For this compound, the key resonances are expected as follows:
-
Ethyl Group Carbons: The methyl (CH₃) carbon will appear at a higher field (lower ppm), while the methylene (CH₂) carbon will be shifted downfield due to the oxygen's electronegativity.
-
Ester Carbonyl Carbon: The carbonyl carbon of the ester group is expected to resonate at a significantly downfield position, typically in the range of 160-170 ppm.
-
Quinoxaline Ring Carbons: The eight carbons of the quinoxaline ring will produce distinct signals in the aromatic region. The carbons directly attached to the nitrogen atoms and the chlorine atom will experience significant deshielding and appear at lower fields. Quaternary carbons (those without attached protons) will generally show weaker signals compared to protonated carbons.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information.
| Technique | Information Provided | Advantages for this compound Analysis | Limitations Compared to NMR |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Excellent for determining the purity of a sample and quantifying its concentration. | Provides no direct structural information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular weight of the compound and can provide clues about its structure through fragmentation analysis. | Does not provide detailed information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Can confirm the presence of the ester carbonyl group (C=O stretch) and aromatic C-H bonds. | Provides limited information about the overall molecular framework. |
As the table illustrates, while techniques like HPLC and MS are crucial for purity and molecular weight determination, they lack the detailed structural insights that NMR provides.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is contingent on meticulous sample preparation and instrument setup.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
Use a sufficient number of scans, as ¹³C has a much lower natural abundance than ¹H.
-
Visualizing the Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound and highlights the expected regions for key ¹H and ¹³C NMR signals.
Caption: Molecular structure of this compound with anticipated ¹H and ¹³C NMR chemical shift regions.
Conclusion
The comprehensive analysis of this compound by ¹H and ¹³C NMR spectroscopy provides an unambiguous structural confirmation that is indispensable for its application in research and drug development. The detailed spectral interpretation, when compared with data from related structures and orthogonal analytical techniques, builds a robust and trustworthy characterization of this important chemical entity. This guide underscores the power of NMR as a primary tool for chemists, enabling confident progression in the synthesis and application of novel compounds.
References
A Comparative Guide to the Reactivity of Ethyl 3-chloroquinoxaline-2-carboxylate and its Bromo Analog for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, quinoxaline derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The functionalization of the quinoxaline ring is a critical step in the development of new drug candidates, and the reactivity of precursors dictates the feasibility and efficiency of synthetic routes. This guide provides an in-depth comparison of the reactivity of two key intermediates: Ethyl 3-chloroquinoxaline-2-carboxylate and its bromo analog, Ethyl 3-bromoquinoxaline-2-carboxylate.
This analysis is grounded in established principles of organic chemistry and supported by available experimental data, offering a valuable resource for researchers navigating the synthesis of novel quinoxaline-based compounds.
Understanding the Reactivity Landscape: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems like quinoxalines. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.
A common misconception is that the carbon-bromine bond, being weaker than the carbon-chlorine bond, will always lead to faster substitution. However, in SNAr reactions, the electronegativity of the leaving group plays a more significant role in activating the aromatic ring towards nucleophilic attack. The general leaving group aptitude in SNAr follows the trend: F > Cl ≈ Br > I. This is because the more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic.
Given the similar electronegativities of chlorine and bromine, it is theoretically predicted that this compound and its bromo analog will exhibit comparable reactivity in SNAr reactions. While direct kinetic studies on these specific quinoxaline esters are not extensively reported, this principle is well-established for similar heterocyclic systems like quinolines.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Toolkit
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals.[3] These reactions offer a powerful means to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
In the context of palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is generally I > Br > OTf > Cl. This trend is primarily dictated by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The weaker carbon-halogen bond of the bromo analog facilitates a faster oxidative addition compared to the chloro derivative.
Therefore, Ethyl 3-bromoquinoxaline-2-carboxylate is expected to be more reactive than its chloro counterpart in palladium-catalyzed cross-coupling reactions , often leading to higher yields and requiring milder reaction conditions. This difference in reactivity can be strategically exploited in sequential cross-coupling reactions on di-halogenated quinoxalines.
dot
Figure 1: General reactivity trend in Pd-catalyzed cross-coupling.
Comparative Data Summary
The following tables summarize the key properties and expected reactivity trends of the two analogs.
Table 1: Physical and Spectroscopic Properties
| Property | This compound | Ethyl 3-bromoquinoxaline-2-carboxylate |
| Molecular Formula | C₁₁H₉ClN₂O₂ | C₁₁H₉BrN₂O₂ |
| Molecular Weight | 236.65 g/mol | 281.11 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | ~8.2-7.8 (m, 4H, Ar-H), 4.5 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) | Data not readily available in literature |
| ¹³C NMR (CDCl₃, δ ppm) | Data not readily available in literature | Data not readily available in literature |
Note: Precise NMR data can vary depending on the solvent and instrument.
Table 2: Reactivity Comparison in Key Synthetic Transformations
| Reaction Type | This compound | Ethyl 3-bromoquinoxaline-2-carboxylate | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Comparable Reactivity | Comparable Reactivity | Similar electronegativity of Cl and Br. |
| Suzuki-Miyaura Coupling | Less Reactive | More Reactive | Faster oxidative addition of Pd to the C-Br bond. |
| Buchwald-Hartwig Amination | Less Reactive | More Reactive | Faster oxidative addition of Pd to the C-Br bond. |
| Sonogashira Coupling | Less Reactive | More Reactive | Faster oxidative addition of Pd to the C-Br bond. |
Experimental Protocols: A Practical Guide
To provide a practical context for the discussed reactivity, this section outlines a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common and powerful C-C bond-forming reaction in drug discovery.
dot
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling of Ethyl 3-haloquinoxaline-2-carboxylate:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the ethyl 3-haloquinoxaline-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Note on Reactivity: When performing this reaction with the bromo analog, it is often possible to use lower catalyst loadings and/or lower reaction temperatures to achieve similar or higher yields compared to the chloro analog.
Conclusion and Strategic Recommendations
The choice between this compound and its bromo analog as a synthetic precursor is a strategic decision that depends on the desired transformation.
-
For nucleophilic aromatic substitution (SNAr) reactions , both analogs are expected to exhibit similar reactivity, and the choice may be dictated by cost and availability.
-
For palladium-catalyzed cross-coupling reactions , the bromo analog is the preferred substrate due to its higher reactivity. This allows for milder reaction conditions, potentially broader substrate scope, and higher yields. The chloro analog can still be a viable option, especially with the use of more active, specialized catalyst systems, but may require more forceful conditions.
Understanding these reactivity differences is paramount for the efficient and strategic synthesis of novel quinoxaline-based drug candidates. By carefully selecting the appropriate starting material and reaction conditions, researchers can streamline their synthetic efforts and accelerate the discovery of new therapeutic agents.
References
biological activity screening of Ethyl 3-chloroquinoxaline-2-carboxylate derivatives
An In-Depth Comparative Guide to the Biological Activity Screening of Ethyl 3-Chloroquinoxaline-2-carboxylate Derivatives
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[4][5][6][7] The versatility of the quinoxaline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.
This guide focuses on derivatives of This compound , a key intermediate in the synthesis of more complex quinoxaline-based compounds.[8] The presence of a reactive chlorine atom at the 3-position and an ester group at the 2-position provides synthetic handles for introducing diverse functionalities, leading to a vast library of potential therapeutic agents. Here, we provide a comparative analysis of the screening methodologies and biological activities of these derivatives, offering field-proven insights for researchers in drug discovery.
Part 1: Anticancer Activity Screening
Quinoxaline derivatives have emerged as potent anticancer agents, often acting through mechanisms like apoptosis induction, cell cycle arrest, and kinase inhibition.[9][10] Several derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs like cisplatin and doxorubicin.[1][6]
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer effect of quinoxaline derivatives is not merely about killing cells; it involves intricate interactions with cellular machinery. A primary mechanism is the induction of apoptosis , or programmed cell death. Compounds can trigger the externalization of phosphatidylserine (PS) on the cell membrane, an early hallmark of apoptosis, which can be detected by Annexin V-FITC assays.[1] Furthermore, some derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from proliferating.[9] Another promising avenue is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[9]
Comparative Performance of Quinoxaline Derivatives
The efficacy of these compounds is highly dependent on their specific substitutions. The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives against common cancer cell lines, reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |
| Tetrazolo[1,5-a]quinoxalines | MCF-7 (Breast) | < 10 | Doxorubicin | - | [6] |
| Substituted Quinoxalines (4m) | A549 (Lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 | [10] |
| Quinoxaline-Triazoles (3) | THP-1 (Leukemia) | 1.6 | - | - | [5] |
| Pyrazole-Quinoxalines (10d) | MCF-7 (Breast) | 17.12 ± 1.5 | Doxorubicin | 6.75 ± 0.4 | [11] |
| Quinoxaline Derivatives (11, 13) | HCT-116 (Colon) | 0.81 - 2.91 | - | - | [12] |
Note: The specific structures of the derivatives can be found in the cited literature. This table illustrates the potent activity of rationally designed quinoxaline compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a cornerstone for preliminary anticancer screening. It's a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]
Causality Behind Choices:
-
Why MTT? It is a rapid, sensitive, and high-throughput method for assessing the cytotoxic potential of a large number of compounds.[13][14]
-
Why 96-well plates? This format allows for the simultaneous testing of multiple concentrations and replicates, ensuring statistical validity.[15]
-
Why a solubilizing agent (DMSO)? The purple formazan crystals produced by viable cells are insoluble in aqueous media and must be dissolved to be quantified spectrophotometrically.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test quinoxaline derivatives and a reference drug (e.g., Doxorubicin) in the culture medium. Add these solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Workflow Visualization
References
- 1. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. This compound | C11H9ClN2O2 | CID 12283436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to X-ray Crystallography of Quinoxaline-Based Compounds
Introduction: Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous agents with significant biological and material applications.[1][2] Their utility spans from anticancer and antimicrobial agents to electroluminescent materials and organic semiconductors.[3][4] Given that the three-dimensional structure of a molecule dictates its function, elucidating the precise atomic arrangement is paramount for rational drug design and the development of novel materials.[5] X-ray crystallography stands as the definitive, most powerful technique for determining the unambiguous 3D structure of these compounds, providing precise information on connectivity, stereochemistry, and intermolecular interactions that govern their properties in the solid state.[3][5]
This guide provides an in-depth comparison of crystallographic techniques as applied to quinoxaline-based compounds. It moves beyond simple protocols to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a practical framework for obtaining high-quality crystal structures.
Part 1: The Foundation: Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins not at the diffractometer, but in the synthesis flask and the crystallization vial. The absolute prerequisite for a successful single-crystal X-ray diffraction experiment is a "good crystal"—one that is sufficiently large, pure, and possesses a regular internal structure free from significant defects.[5][6]
A Note on Synthesis
The most common and versatile method for synthesizing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7][8][9] The purity of the final compound is critical; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification, typically by column chromatography or recrystallization, is a non-negotiable first step.
Comparative Analysis of Crystallization Techniques
The goal of crystallization is to guide molecules to assemble into a highly ordered lattice by slowly bringing a solution to a state of supersaturation.[5] The choice of method is often empirical, but a logical approach can significantly increase the chances of success.
| Technique | Principle | Best Suited For | Advantages | Disadvantages | Example from Literature |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates from a solution that is near saturation. | Thermally stable, non-volatile compounds. | Simple setup, requires minimal material. | Can lead to rapid crystal growth, resulting in smaller or lower-quality crystals. Difficult to control. | Synthesis of various quinoxaline derivatives often involves a final recrystallization step from a solvent like ethanol, which is a form of slow evaporation.[8][10] |
| Solvent/Vapor Diffusion | An antisolvent (in which the compound is insoluble) is slowly introduced into a solution of the compound, reducing its solubility and inducing crystallization. | Compounds that are sensitive to concentration changes or temperature. | High degree of control over the rate of crystallization, often yielding high-quality crystals. | Requires a suitable pair of miscible solvents (solvent and antisolvent). | Single crystals of 2,3-Bis(4-ethoxyphenyl)quinoxaline were obtained by recrystallization from a dichloromethane-methanol mixture, a form of liquid-liquid diffusion.[1] |
| In Situ Cryocrystallization | A liquid or low-melting-point solid is melted and then rapidly cooled to induce crystallization directly on the diffractometer. | Compounds that are liquid or oils at room temperature. | Enables structure determination of compounds that are otherwise impossible to crystallize. | Requires specialized cryo-equipment. The rapid cooling can sometimes lead to disordered or polycrystalline samples. | A new crystal form of the parent quinoxaline compound was obtained by quenching the liquid in a capillary with liquid nitrogen.[11][12] |
Experimental Protocol: Vapor Diffusion for Quinoxaline Crystallization
This protocol describes a standard hanging-drop vapor diffusion setup, a reliable method for many organic compounds.
-
Preparation: Dissolve 5-10 mg of the purified quinoxaline derivative in 0.5 mL of a "good" solvent (e.g., dichloromethane, chloroform) in a small vial. This is the compound solution.
-
Reservoir Setup: In a larger vial or beaker, place 1-2 mL of an "antisolvent" (e.g., methanol, hexane, pentane) in which the compound is poorly soluble but which is miscible with the "good" solvent.
-
Assembly: Place a small, open container (like a microfuge tube cap) inside the larger vial. Carefully pipette a drop (10-20 µL) of the compound solution onto a siliconized glass coverslip. Invert the coverslip and place it over the larger vial, sealing it to create a closed system. The drop should be "hanging" over the antisolvent reservoir.
-
Incubation: Allow the sealed system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The antisolvent vapor will slowly diffuse into the hanging drop.
-
Monitoring: Over hours to days, the solubility of the compound in the drop will decrease, leading to supersaturation and, ideally, the formation of single crystals. Monitor progress periodically without disturbing the setup.
Visualization: Crystallization Method Selection Workflow
The following diagram illustrates a decision-making process for selecting an appropriate crystallization strategy.
Caption: Decision tree for selecting a crystallization method.
Part 2: X-ray Data Collection and Processing
Once a suitable crystal is obtained, it is mounted and exposed to an intense beam of monochromatic X-rays to generate a diffraction pattern.[6] Modern crystallography relies on automated diffractometers equipped with highly sensitive area detectors that can measure thousands of reflections rapidly.[5]
Key Experimental Choices
-
Radiation Source: For organic compounds like quinoxalines, Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) sources are standard in laboratory settings. Mo is generally preferred for its higher energy, which results in less absorption by the sample.
-
Temperature: Data collection is almost universally performed at low temperatures (typically 100 K or ~270 K).[11] A stream of cold nitrogen gas is used to flash-cool the crystal. This has two major benefits:
-
Reduces Atomic Motion: It minimizes thermal vibrations, leading to sharper diffraction spots at higher angles and a more precise final structure.
-
Minimizes Radiation Damage: The intense X-ray beam can damage the crystal over time; low temperatures significantly slow these damaging processes.
-
Comparative Table: Data Collection Parameters
The following table compares the data collection conditions for several quinoxaline derivatives reported in the literature.
| Compound | Formula | Temperature (K) | Radiation | Reference |
| Quinoxaline (Z' = 1 form) | C₈H₆N₂ | 270 | Mo Kα | [11][12] |
| 2,3-Bis(4-ethoxyphenyl)quinoxaline | C₂₄H₂₂N₂O₂ | 293 | Mo Kα | [1] |
| Quinoxaline-2-carbonitrile | C₉H₅N₃ | 298 | Mo Kα | [13] |
| 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | C₁₆H₉N₃O₂S₂ | 296 | Mo Kα | [14] |
Part 3: Structure Solution, Refinement, and Validation
The final stage of the crystallographic experiment involves converting the collected diffraction data (a set of reflection intensities and positions) into a chemically meaningful 3D model of the molecule.[5]
Workflow Overview
-
Structure Solution: For small organic molecules, this step is now largely automated using "direct methods," which use statistical relationships between reflection intensities to determine initial phases for the structure factors. This process generates an initial electron density map.
-
Model Building & Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.
-
Validation: The final structure is rigorously checked for geometric and crystallographic consistency. This involves checking bond lengths, angles, and looking for any unresolved issues in the electron density map. Tools like PLATON and services like the IUCr's checkCIF are essential for this step.[12] Final structures are typically deposited in public databases like the Cambridge Structural Database (CSD).[15][16]
Visualization: General X-ray Crystallography Workflow
Caption: From crystal to final structure: the crystallographic workflow.
Comparative Table: Crystallographic Data for Quinoxaline Derivatives
This table provides a direct comparison of the final structural parameters for different quinoxaline compounds, highlighting the precision of the technique.
| Compound | Crystal System | Space Group | Unit Cell Parameters | R1 [I>2σ(I)] | wR2 (all data) | Reference |
| Quinoxaline (Z' = 1 form) | Orthorhombic | Pna2₁ | a=4.02, b=7.19, c=23.10 Å | 0.038 | 0.106 | [11][12] |
| 2,3-Bis(4-ethoxyphenyl)quinoxaline | Monoclinic | C2/c | a=19.48, b=11.27, c=9.26 Å, β=100.2° | - | - | [1] |
| Quinoxaline-2-carbonitrile | Monoclinic | P2₁/c | a=3.81, b=19.05, c=10.18 Å, β=93.47° | 0.037 | 0.103 | [13] |
| 3-(...)-oxazolidin-2-one derivative | Triclinic | P-1 | a=8.19, b=9.24, c=13.00 Å, α=71.8, β=89.1, γ=80.3° | 0.037 | 0.103 | [17] |
(Note: R1 is the traditional R-factor, a measure of the agreement between the model and the data. Lower values are better, with <0.05 being excellent for small molecules.)
Field-Proven Insights: Interpreting the Structure
A crystal structure is more than just a picture. For example, the structure of 2,3-bis(4-ethoxyphenyl)quinoxaline revealed that the quinoxaline ring is twisted relative to the phenyl rings, and the crystal packing is dominated by weak C—H···π interactions rather than classical hydrogen bonds.[1] In another case, the structure of quinoxaline-2-carbonitrile showed that molecules are linked into a 2D network by C—H···N interactions and stabilized by π···π stacking.[13] These details, obtainable only through high-resolution crystallography, are crucial for understanding solid-state properties and for designing molecules with specific packing motifs for materials science applications.
Conclusion
The X-ray crystallographic analysis of quinoxaline-based compounds is a multi-step process where careful execution at each stage—from synthesis and crystallization to data collection and refinement—is essential for a successful outcome. By understanding the principles behind each step and making informed experimental choices, researchers can reliably determine the precise three-dimensional structures of these important molecules. This structural knowledge provides the ultimate foundation for structure-activity relationship studies, the rational design of new therapeutic agents, and the engineering of advanced organic materials.[3][5]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Quinoxaline: Z′ = 1 form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. journals.iucr.org [journals.iucr.org]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Chloroquinoxalines
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the quinoxaline scaffold represents a cornerstone of molecular design. Its prevalence in pharmacologically active compounds necessitates efficient and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the functionalization of quinoxalines, particularly through the arylation of chloroquinoxaline precursors. The choice of the palladium catalyst is paramount to the success of this transformation, directly influencing reaction efficiency, substrate scope, and overall yield.
This guide provides a comprehensive comparative analysis of various palladium catalyst systems for the Suzuki coupling of chloroquinoxalines. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions in your synthetic endeavors.
The Challenge of Chloroquinoxaline Coupling
Chloroquinoxalines, as electron-deficient heteroaryl chlorides, present a distinct challenge for palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond is stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle—often the rate-determining step—more difficult.[1] Consequently, the development of highly active and robust catalyst systems is crucial to overcome this hurdle and achieve efficient coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3][4] Understanding this cycle is fundamental to appreciating the role of the catalyst and ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloroquinoxaline. This is often the most challenging step for less reactive aryl chlorides.[1]
-
Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[3][4]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3]
The ligand (L) plays a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating each step of the cycle.
A Comparative Analysis of Palladium Catalyst Systems
The choice of ligand is the most critical factor in designing an effective palladium catalyst for the Suzuki coupling of chloroquinoxalines. We will compare three major classes of ligands that have demonstrated significant success in this area: traditional phosphines, bulky biaryl monophosphines, and N-heterocyclic carbenes (NHCs), as well as the use of palladacycles as precatalysts.
Traditional Phosphine Ligands: The Workhorse Catalyst
The archetypal catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], has been widely used in Suzuki couplings.[2][5] While effective for more reactive aryl bromides and iodides, its application to chloroquinoxalines often requires harsh reaction conditions and may result in lower yields.
Advantages:
-
Commercially available and relatively inexpensive.
-
Well-understood reactivity.
Disadvantages:
-
Often requires higher temperatures and longer reaction times for chloroquinoxalines.
-
Lower yields compared to more advanced catalyst systems.
-
Susceptible to decomposition at elevated temperatures.
Bulky Biaryl Monophosphine Ligands: The Game Changers
The development of bulky and electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[6] Ligands such as SPhos and XPhos have proven to be exceptionally effective for the coupling of challenging substrates like heteroaryl chlorides.[6][7]
The steric bulk of these ligands promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, which accelerates the oxidative addition step. The electron-rich nature of the phosphine also enhances the rate of this crucial step.[6]
Key Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity and broad substrate scope, often allowing for lower catalyst loadings and milder reaction conditions.[7]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Particularly effective for highly hindered substrates and heteroaryl chlorides.[6]
Advantages:
-
High catalytic activity, enabling the coupling of unactivated and hindered chloroquinoxalines.[6]
-
Often allows for milder reaction conditions (lower temperatures, shorter reaction times).
-
Broad functional group tolerance.[6]
Disadvantages:
-
Higher cost compared to traditional phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[8][9][10] They are strong σ-donors, forming very stable bonds with the palladium center.[10] This strong bond prevents ligand dissociation and catalyst decomposition, leading to highly robust and long-lived catalysts.[9][10]
Advantages:
-
Exceptional thermal stability, making them suitable for high-temperature reactions.[10]
-
High catalytic activity, often comparable to the best phosphine ligands.[9]
-
Resistant to oxidation.[9]
Disadvantages:
-
The synthesis of NHC ligands can be more complex than that of phosphine ligands.
-
In some cases, the strong Pd-NHC bond can slow down the reductive elimination step.
Palladacycles: The Efficient Precatalysts
Palladacycles are organometallic compounds containing a palladium-carbon σ-bond within a cyclic structure.[11][12] They serve as highly efficient and stable precatalysts that readily generate the active Pd(0) species under reaction conditions.[11] Their stability to air and moisture makes them easy to handle.[13]
Advantages:
-
High stability and ease of handling.[11]
-
Can provide very high turnover numbers (TONs), allowing for low catalyst loadings (ppm levels in some cases).[11][14]
-
Often effective in aqueous media.[14]
Disadvantages:
-
The range of commercially available palladacycles is more limited compared to phosphine and NHC ligands.
Comparative Performance Data
The following table summarizes representative experimental data for the Suzuki coupling of chloroquinoxalines with various palladium catalysts. Note that direct, side-by-side comparisons are limited in the literature, and optimal conditions can vary significantly depending on the specific substrates.
| Catalyst System | Chloroquinoxaline Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,6-Dichloroquinoxaline | 4-tert-Butylphenylboronic acid | K₃PO₄ | THF | 90 | 8 | 77 | [1][2] |
| Pd(PPh₃)₄ | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | K₃PO₄ | THF | 90 | 8 | 77 | [1] |
| Pd(OAc)₂ / SPhos | Generic Heteroaryl Chloride | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | - | High | [15] |
| Pd₂(dba)₃ / XPhos | Generic Heteroaryl Chloride | Arylboronic acid | Cs₂CO₃ | Toluene | 110 | - | High | [15] |
| XPhos-Pd G2 Precatalyst | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Various Arylboronic acids | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | Excellent | [16] |
Experimental Protocols
Representative Suzuki Coupling of a Chloroquinoxaline using a Buchwald Ligand
This protocol provides a generalized procedure for the Suzuki coupling of a chloroquinoxaline with an arylboronic acid using a palladium catalyst with a bulky biaryl monophosphine ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Palladacycle catalysis: an innovation to the Suzuki–Miyaura cross-coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Ethyl 3-chloroquinoxaline-2-carboxylate Purity by HPLC
Introduction
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic compounds are foundational scaffolds for a vast array of therapeutic agents. Among these, quinoxaline derivatives are of paramount importance, forming the core of molecules with anticancer, antiviral, and antibacterial properties. Ethyl 3-chloroquinoxaline-2-carboxylate is a key intermediate in the synthesis of these complex molecules, making the verification of its purity a critical, non-negotiable step in the research and development pipeline. An impure starting material can compromise reaction yields, introduce confounding variables into biological assays, and lead to the generation of unidentified, potentially toxic impurities in the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of this compound. We will present a detailed, validated High-Performance Liquid Chromatography (HPLC) method as our reference technique, exploring the causality behind each step of its development and validation. Furthermore, we will objectively compare its performance against two powerful alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary ratio method offering absolute quantification, and High-Performance Thin-Layer Chromatography (HPTLC), a high-throughput screening tool. This document is designed for researchers, analytical scientists, and quality control professionals, offering field-proven insights and actionable protocols to ensure the integrity of this crucial chemical building block.
Part 1: The Reference Method — A Stability-Indicating RP-HPLC Protocol
The cornerstone of purity analysis in pharmaceutical development is the stability-indicating analytical method. Such a method must be able to unequivocally separate the main compound from its potential process-related impurities and, critically, from any degradants that may form under stress conditions.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for this purpose due to its high resolving power, sensitivity, and robustness.[2]
The Principle of Causality in Method Design
Our objective is to develop an RP-HPLC method where this compound is well-retained and separated from both more polar and less polar impurities. A C18 column is selected as the stationary phase due to its hydrophobic nature, which provides effective retention for the moderately non-polar quinoxaline ring system. The mobile phase, a gradient of acetonitrile and a slightly acidic phosphate buffer, is chosen to ensure sharp peak shapes and to modulate the retention of ionizable impurities. The acidic pH (e.g., pH 3.0) suppresses the potential ionization of any acidic or basic functional groups, leading to more consistent retention times. A photodiode array (PDA) detector is employed to monitor the elution, allowing for the assessment of peak purity and the selection of an optimal detection wavelength for maximum sensitivity.
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary gradient HPLC system with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
2. Preparation of Solutions:
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent.
-
Sample Solution (50 µg/mL): Prepare in the same manner as the Standard Stock Solution using the sample to be tested.
Validation Protocol: A Self-Validating System (ICH Q2(R2))
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] The following protocol is designed as a self-validating system, where the successful execution of each step provides confidence in the method's performance.
1. Specificity and Forced Degradation Study: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[6] A forced degradation study is the most effective way to demonstrate this.[7] The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradation products are generated at a sufficient level for detection.[1]
-
Acid Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 0.1 N HCl at 60°C for 2 hours.[8] Cool, neutralize, and dilute to volume.
-
Base Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 0.1 N NaOH at 60°C for 30 minutes.[8] Cool, neutralize, and dilute to volume.
-
Oxidative Degradation: Treat 1 mL of the sample stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the drug substance in a quartz cuvette to UV light (254 nm) and cool white fluorescent light in a photostability chamber.
Causality: By subjecting the molecule to these stresses, we are intentionally creating the impurities the method needs to prove it can handle. The PDA detector is crucial here; it allows for peak purity analysis, comparing the UV spectra across each peak to ensure no co-eluting species are present. A successful outcome is the separation of the main this compound peak from all degradation product peaks with a resolution of >2.
2. Linearity and Range:
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Analysis: Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criterion: r² ≥ 0.999.
3. Accuracy (Recovery):
-
Procedure: Spike a blank matrix (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analysis: Calculate the percentage recovery of the analyte at each level.
-
Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.[9]
4. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible.
-
Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[9]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.[9]
-
Causality: Establishing the LOQ is vital as it defines the lowest concentration of an impurity that can be reliably quantified, which is a key requirement for impurity profiling.
6. Robustness:
-
Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results. Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analysis: Evaluate the system suitability parameters (e.g., retention time, peak asymmetry) after each change.
-
Acceptance Criterion: The method should remain unaffected by small, deliberate changes, with system suitability parameters still meeting their criteria.
Caption: Workflow for HPLC Method Development and Validation.
Part 2: Comparative Analytical Techniques
While HPLC is a powerful tool, relying on a single analytical technique can be risky. Orthogonal methods, which measure the same attribute based on different chemical or physical principles, provide a much higher degree of confidence in the purity value.[6] Here, we compare our validated HPLC method with qNMR and HPTLC.
A. Quantitative NMR (qNMR): A Primary Standard Approach
Principle: Unlike chromatography, which provides a relative purity based on peak area percentage, qNMR is a primary analytical method.[10] It allows for the direct measurement of a compound's purity without the need for an identical reference standard of the analyte.[11] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By adding a certified, stable internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly by comparing the integrals of specific, non-overlapping signals from the analyte and the standard.
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard Selection: A high-purity, stable compound with sharp signals that do not overlap with the analyte signals. For this compound, maleic acid or 1,4-dinitrobenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve an S/N ratio > 150:1 for the signals of interest.
-
Advantages:
-
Provides an absolute purity value traceable to a certified standard.[11]
-
Simultaneously confirms the structure of the analyte.
-
Non-destructive, allowing for sample recovery.[13]
-
Can quantify impurities without needing reference standards for them, provided they have unique signals.
Limitations:
-
Lower sensitivity compared to HPLC, making it less suitable for trace impurity detection (<0.1%).[13]
-
Requires larger sample amounts (milligrams vs. micrograms for HPLC).[13]
-
Lower throughput due to long relaxation delays required for accurate quantification.[13]
B. High-Performance Thin-Layer Chromatography (HPTLC): A High-Throughput Alternative
Principle: HPTLC is a sophisticated form of thin-layer chromatography that utilizes plates with smaller, more uniform stationary phase particles, leading to better resolution and separation efficiency.[14] Samples are applied as narrow bands, and the plate is developed in a controlled environment. Quantification is achieved by scanning the separated bands with a densitometer, measuring the absorbance or fluorescence of the spots.[15]
Experimental Protocol: HPTLC
-
Instrumentation: HPTLC system with an automatic sampler, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.
-
Sample Application: Apply 2 µL of standard and sample solutions as 6 mm bands.
-
Mobile Phase: A mixture of Toluene: Ethyl Acetate (8:2, v/v) can be a good starting point for separation of moderately polar compounds on silica gel.
-
Development: Develop the plate to a distance of 80 mm in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plate at 245 nm.
Advantages:
-
High Throughput: Multiple samples can be analyzed simultaneously on a single plate, significantly reducing the time per sample.
-
Cost-Effective: Lower solvent consumption per sample compared to HPLC.[16]
-
Versatility: Different detection modes (absorbance, fluorescence) can be used, and post-chromatographic derivatization is straightforward.
Limitations:
-
Lower Resolution: Generally offers lower separation efficiency compared to HPLC.
-
Lower Sensitivity: The limits of detection are typically higher than in HPLC.
-
Manual Intervention: Can be more operator-dependent than fully automated HPLC systems.
Part 3: Performance Comparison and Data Analysis
The choice of analytical method is always a balance between the required performance and practical considerations like speed, cost, and sample availability. The following tables summarize the expected performance characteristics of the three methods for the analysis of this compound.
Quantitative Data Summary
Table 1: HPLC Method Validation Summary (Illustrative Data)
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 25 - 75 | Met |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 0.82% |
| LOD (µg/mL) | Report | ~0.05 |
| LOQ (µg/mL) | Report | ~0.15 |
| Specificity | No interference at analyte Rt | Passed (Stable) |
Table 2: Comparative Performance of HPLC, qNMR, and HPTLC
| Feature | HPLC (Reference) | qNMR (Orthogonal) | HPTLC (Screening) |
|---|---|---|---|
| Purity Type | Relative (% Area) | Absolute (% Mass) | Relative (% Area) |
| Primary Use | QC release, stability studies | Reference standard certification, purity confirmation | In-process checks, screening |
| Sensitivity (LOQ) | High (~0.05%) | Low (~0.1%) | Moderate (~0.2%) |
| Precision (RSD) | Excellent (<1%) | Excellent (<1%) | Good (<3%) |
| Throughput | Moderate | Low | High |
| Sample Amount | Low (µg) | High (mg) | Very Low (µg) |
| Structural Info | No (requires MS) | Yes | No |
| Cost per Sample | Moderate | High | Low |
Caption: Logic diagram for selecting an analytical method.
Discussion: Synthesizing the Data for Informed Decisions
The data clearly positions the validated RP-HPLC method as the most robust and versatile tool for routine quality control and stability testing of this compound. Its high sensitivity, excellent precision, and demonstrated stability-indicating nature make it ideal for generating the reliable data required for regulatory submissions and ensuring batch-to-batch consistency.[2] The development of a gradient method ensures that impurities with a wide range of polarities can be effectively separated and quantified.
qNMR serves a different but equally critical role. It is the gold standard for assigning the absolute purity of a reference material or for definitively confirming the purity of a key batch without reliance on chromatographic response factors. Its power lies in its orthogonality to chromatography; it provides a purity value based on the fundamental properties of the molecule's nuclei, not its partitioning behavior.[6] Using qNMR to certify an in-house primary standard, which is then used to calibrate the HPLC method, creates a powerful, traceable metrological chain that ensures the highest level of data integrity.
HPTLC finds its niche in scenarios demanding speed and high throughput.[14] For in-process controls during synthesis, where rapid confirmation of reaction completion or impurity profiles is needed, HPTLC is an invaluable tool. It allows for the parallel analysis of dozens of samples, providing semi-quantitative data far more quickly and cheaply than serial HPLC injections.
Conclusion
The validation of this compound purity is not a one-size-fits-all endeavor. This guide has demonstrated that while a well-validated, stability-indicating HPLC method is the indispensable workhorse for quality control, a comprehensive understanding and strategic deployment of orthogonal techniques are the hallmarks of a robust analytical program. The HPLC method detailed herein provides the specificity, precision, and accuracy required for confident release testing and stability assessment. When complemented by the absolute quantification of qNMR for primary standard characterization and the rapid screening capabilities of HPTLC for process monitoring, the researcher is equipped with a multi-faceted, self-validating system. This integrated approach ensures not only that the purity of this vital building block is accurately determined but also that the integrity of the entire drug development process is upheld.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. emerypharma.com [emerypharma.com]
- 13. benchchem.com [benchchem.com]
- 14. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of Novel Quinoxaline Derivatives on Cancer Cell Lines: A Comparative Guide
In the relentless pursuit of novel and more effective anticancer therapeutics, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparison of the cytotoxic effects of recently developed quinoxaline derivatives against various cancer cell lines. We will delve into the experimental data, outline detailed protocols for assessing cytotoxicity, and explore the underlying mechanisms of action, offering researchers, scientists, and drug development professionals a comprehensive resource for their investigations.
The Rise of Quinoxaline Derivatives in Oncology Research
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a versatile backbone for the design of potent bioactive molecules.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their efficacy as anticancer, antibacterial, and antiviral agents.[1][2] The anticancer properties of many quinoxaline compounds stem from their ability to interfere with crucial cellular processes in cancer cells, such as inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in tumor growth and proliferation, including those mediated by vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR).[3][4]
This guide will focus on a selection of novel quinoxaline derivatives that have shown promising cytotoxic activity in recent preclinical studies. We will compare their performance against established cancer cell lines and provide the necessary methodological framework for reproducible in vitro evaluation.
Comparative Cytotoxicity of Novel Quinoxaline Derivatives
The efficacy of a potential anticancer compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activities of several recently synthesized quinoxaline derivatives against a panel of human cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, is included as a positive control for comparison.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound (IC50, µM) | Source |
| Compound 3 (Ali et al., 2017) | Ty-82 | Leukemia | 2.5 | Doxorubicin (Not specified) | [1] |
| THP-1 | Leukemia | 1.6 | Doxorubicin (Not specified) | [1] | |
| Compound 14 (Cobouri et al., 2019) | MCF-7 | Breast Cancer | 2.61 | Doxorubicin (Comparable activity) | [1] |
| Compound 12 (Newahie et al., 2019) | HCT116 | Colon Carcinoma | 4.4 | Doxorubicin (Not specified) | [1] |
| MCF-7 | Breast Cancer | 4.4 | Doxorubicin (Not specified) | [1] | |
| Compound VIIIc (Zayed et al.) | HCT116 | Colon Carcinoma | 0.36 | Doxorubicin (Not specified) | [5] |
| Compound 8 (N-allyl quinoxaline) | A549 | Lung Cancer | 0.86 | Sorafenib (0.056) | [4] |
| MCF-7 | Breast Cancer | 1.06 | Sorafenib (Not specified) | [4] | |
| Compound 4i | A549 | Lung Cancer | 3.902 | Doxorubicin (Not specified) | [6] |
Delving into the Mechanism: How Quinoxalines Induce Cancer Cell Death
The cytotoxic effects of quinoxaline derivatives are often mediated through the induction of apoptosis. For instance, compound VIIIc was found to cause cell cycle arrest at the G2/M phase in HCT116 cells, leading to programmed cell death.[3] Similarly, the N-allyl quinoxaline derivative (Compound 8) demonstrated potent inhibition of EGFR and VEGFR2, key receptors in signaling pathways that promote tumor growth and angiogenesis, thereby inducing apoptosis in A549 and MCF-7 cells.[4]
The following diagram illustrates a simplified, representative signaling pathway that can be targeted by quinoxaline derivatives, leading to the inhibition of cell proliferation and survival.
Caption: Simplified signaling pathway targeted by quinoxaline derivatives.
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount in preclinical drug discovery. The MTT and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for in vitro cytotoxicity screening.[7][8]
General Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test quinoxaline derivative
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoxaline derivative and the positive control in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[9][10] The amount of bound dye is proportional to the total cellular protein mass, which is indicative of cell number.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test quinoxaline derivative
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 564 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Comparison of MTT and SRB Assays
Both the MTT and SRB assays are robust methods for assessing cytotoxicity. However, they have distinct advantages and limitations.
Caption: Comparison of MTT and SRB assay principles.
While the MTT assay directly measures metabolic activity, which is often correlated with cell viability, the SRB assay quantifies total protein content, providing a measure of cell number.[7] The SRB assay is generally considered to be less susceptible to interference from compounds that may alter the metabolic state of the cells and offers a more stable and cost-effective endpoint.[10]
Conclusion and Future Directions
The quinoxaline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The derivatives highlighted in this guide demonstrate significant cytotoxic potential against a range of cancer cell lines, often through the induction of apoptosis and the inhibition of critical signaling pathways. The provided experimental protocols for MTT and SRB assays offer a standardized approach for researchers to evaluate the efficacy of their own novel compounds.
Future research should focus on further elucidating the structure-activity relationships of these quinoxaline derivatives to optimize their potency and selectivity. In vivo studies are also a crucial next step to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds in a whole-organism context. The continued exploration of quinoxaline chemistry holds great promise for the development of the next generation of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. thomassci.com [thomassci.com]
- 10. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes for Functionalized Quinoxalines
Introduction
Quinoxalines, or benzopyrazines, are a vital class of nitrogen-containing heterocyclic compounds. Their rigid, aromatic scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, dyes, and organic semiconductors.[1][2] The quinoxaline nucleus is found in antibiotics like echinomycin and actinomycin, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][3]
This broad utility has spurred the continuous development of diverse and innovative synthetic methodologies. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision, balancing factors such as yield, substrate scope, functional group tolerance, cost, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthetic routes to functionalized quinoxalines, from time-honored classical reactions to cutting-edge catalytic systems. We will explore the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to ensure scientific integrity and practical applicability.
I. The Classical Foundation: Hinsberg and Related Condensations
The most traditional and direct route to the quinoxaline core is the condensation of an o-phenylenediamine (OPD) with a 1,2-dicarbonyl compound. This approach, first reported independently by Körner and Hinsberg in the 1880s, remains a robust and widely used strategy.[4][5]
The Hinsberg Quinoxaline Synthesis
The core of this method is an acid-catalyzed condensation-cyclization reaction. The reaction is typically performed by refluxing the two starting materials in a solvent like ethanol or acetic acid.
Mechanism & Rationale: The reaction proceeds via a two-step mechanism. First, one amino group of the OPD performs a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal intermediate which then dehydrates to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by a final dehydration step to yield the aromatic quinoxaline ring. The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[6]
Caption: General Mechanism of the Hinsberg Quinoxaline Synthesis.
Advantages:
-
Simplicity and Accessibility: The reaction is operationally simple and utilizes readily available starting materials.
-
Versatility: A wide range of substituted o-phenylenediamines and 1,2-dicarbonyls can be used, allowing for diverse functionalization patterns on both rings.
Limitations:
-
Harsh Conditions: The reaction often requires high temperatures and strongly acidic conditions, which can be incompatible with sensitive functional groups.
-
Substrate Availability: Some substituted 1,2-dicarbonyl compounds can be unstable or difficult to prepare.
-
Regioselectivity: When using unsymmetrical o-phenylenediamines and/or unsymmetrical 1,2-dicarbonyls, mixtures of regioisomers can be formed, complicating purification.
Modern Catalytic Variants of the Hinsberg Condensation
To overcome the limitations of the classical approach, numerous catalysts have been developed to promote the reaction under milder conditions, often with improved yields and shorter reaction times. These modern variants enhance the method's green profile and expand its applicability.
Comparative Data for Catalyzed Hinsberg Condensation:
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None (Classical) | Glycerol/Water | 90 °C | 4-6 min | 85-91 | [5][7] |
| Cerium (IV) Ammonium Nitrate | Water | Room Temp. | ~15 min | 90-98 | [8] |
| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temp. | 30-45 min | 85-91 | [5][7] |
| Al₂O₃–ZrO₂ | DMF | Room Temp. | 25-30 min | 90-96 | [9] |
| Catalyst-Free | Methanol | Room Temp. | 1 min | 85-99 | [1] |
Experimental Protocol: Catalyst-Free Synthesis in Methanol[1]
This protocol highlights a remarkably simple, efficient, and green approach to quinoxaline synthesis that avoids the need for any catalyst.
-
Preparation: In a 25 mL round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) in methanol (5 mL) with stirring at ambient temperature.
-
Reaction: To the stirred solution, add the 1,2-dicarbonyl compound (1.0 mmol) in one portion.
-
Stirring: Continue stirring the reaction mixture vigorously for one minute at ambient temperature. The reaction is often accompanied by a color change and/or precipitation of the product.
-
Work-up: The product often precipitates directly from the reaction mixture in high purity. If not, the solvent can be removed under reduced pressure. The crude product can be collected by filtration, washed with a small amount of cold methanol, and dried. Further purification by recrystallization or column chromatography is typically not required.
This method's efficiency is attributed to methanol's ability to act as a protic solvent, facilitating the dehydration steps without the need for an external acid catalyst, showcasing a significant advancement in process simplification and sustainability.[1]
II. The Beirut Reaction: Accessing Quinoxaline-1,4-dioxides
For the synthesis of quinoxaline-1,4-dioxides, a class of compounds with significant antimicrobial and antitumor activities, the Beirut Reaction is the preeminent method. Described in 1965 by Haddadin and Issidorides, this reaction involves the cycloaddition of a benzofuroxan (benzofurazan-1-oxide) with an enolate or enamine.[10][11][12]
Mechanism & Rationale: The generally accepted mechanism begins with the nucleophilic attack of an enolate ion on one of the electrophilic nitrogen atoms of the benzofuroxan ring system.[10][13] This initial addition forms an open-chain intermediate. Subsequent intramolecular cyclization via attack of the resulting nitronate onto the imine, followed by elimination, yields the stable quinoxaline-1,4-dioxide aromatic system. The reaction is typically catalyzed by a base (e.g., ammonia, amines) which is required to generate the nucleophilic enolate from the active methylene compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. ripublication.com [ripublication.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Ethyl 3-Chloroquinoxaline-2-carboxylate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Ethyl 3-Chloroquinoxaline-2-carboxylate
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. Molecules like this compound are valuable intermediates, prized for their utility in constructing complex bioactive scaffolds. However, the lifecycle of such a reagent does not end upon its consumption in a reaction. The responsible management of its waste is a critical, non-negotiable aspect of laboratory science that safeguards both researchers and the environment.
This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind each step, building a framework of understanding that fosters a culture of safety and deepens our trust in the protocols we employ.
Part 1: The Hazard Profile - Understanding the "Why"
Before addressing disposal, we must first understand the intrinsic nature of the chemical. This compound is a halogenated heterocyclic organic compound. Its hazard profile, as defined by the Globally Harmonized System (GHS), indicates several risks that directly inform our handling and disposal strategy.
According to PubChem, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of a chlorinated aromatic system is a key consideration. Halogenated organic compounds must be segregated from non-halogenated waste streams.[2][3][4][5] The rationale is twofold: firstly, co-mingling contaminates the entire, much larger, non-halogenated solvent stream, dramatically increasing the cost and complexity of disposal. Secondly, the prescribed disposal method for halogenated waste is typically high-temperature incineration to ensure the complete destruction of the molecule and prevent the formation of persistent and highly toxic byproducts, such as dioxins. The U.S. Environmental Protection Agency (EPA) has long recognized incineration as the most acceptable disposal procedure for organochlorine compounds.[6]
Furthermore, Safety Data Sheets for structurally related quinoxaline compounds indicate that thermal decomposition yields hazardous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][8] This underscores the necessity for disposal via a licensed facility equipped with the appropriate technology and environmental controls.
Part 2: The Disposal Workflow - A Step-by-Step Protocol
This protocol is designed as a self-validating system, where each step logically builds upon the last to ensure a closed-loop process from the point of generation to final pickup.
Step 1: Engineering Controls and Personal Protective Equipment (PPE)
All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2]
Required PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. Gloves should be inspected before use and disposed of as solid waste immediately after contamination.[9]
-
Body Protection: A flame-resistant lab coat.
Step 2: Waste Segregation at the Point of Generation
Immediate and correct segregation is the most critical step in the disposal process. Two primary waste streams will be generated.
-
Solid Halogenated Waste: This stream includes unused or expired solid this compound, as well as contaminated consumables such as weighing papers, pipette tips, gloves, and absorbent pads used for cleaning minor spills.
-
Liquid Halogenated Waste: This stream includes all solutions containing the compound, as well as solvent rinsates from the decontamination of glassware. For example, acetone or ethanol used to rinse a reaction flask should be collected in this waste container.[2]
Table 1: Waste Stream Management Summary
| Waste Stream | Description | Recommended Container | Incompatible Materials for Storage |
| Solid Halogenated Waste | Contaminated consumables, residual solids | Labeled, wide-mouth HDPE container with a screw-top lid | Strong Oxidizing Agents, Strong Bases |
| Liquid Halogenated Waste | Solutions, solvent rinsates | Labeled, HDPE or borosilicate glass carboy with a screw-top lid | Strong Oxidizing Agents, Strong Bases[7][8] |
Step 3: Container Management and Labeling
Proper containment and labeling are mandated by regulatory bodies like OSHA and the EPA to ensure safety and proper tracking.[10][11]
-
Select a Compatible Container: High-density polyethylene (HDPE) is a suitable material for both solid and liquid waste.[12] Ensure the container is in good condition, free of cracks, and has a tightly sealing lid.[3]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label Information:
-
Clearly write "Hazardous Waste."
-
List the full chemical name: "this compound." Do not use abbreviations.[3] For liquid waste, list all solvent components and their approximate percentages.
-
Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant).
-
Record the "Accumulation Start Date" – the date the first drop of waste is added to the container.
-
Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored safely at or near the point of generation in a designated SAA.
-
Location: The SAA should be a secondary containment tray or a designated cabinet within the laboratory.
-
Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents and strong bases, which could initiate a hazardous reaction.[7][8]
-
Container Status: Keep waste containers closed at all times except when actively adding waste.[3] Do not overfill containers; fill to a maximum of 90% capacity to allow for expansion.[4]
Step 5: Arranging for Final Disposal
When the waste container is full or the accumulation time limit is approaching (as determined by your institutional and regional regulations), coordinate with your EHS department for pickup. They will manage the manifest and ensure the waste is transported to a licensed hazardous waste disposal facility for final destruction, typically via high-temperature incineration.
Part 3: Visualizing the Disposal Pathway
To clarify the procedural logic, the following diagram illustrates the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this detailed protocol, researchers can confidently manage the waste stream of this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. This compound | C11H9ClN2O2 | CID 12283436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. ethz.ch [ethz.ch]
- 5. uakron.edu [uakron.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. watson-int.com [watson-int.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. kelid1.ir [kelid1.ir]
- 11. ishn.com [ishn.com]
- 12. Chemical Compatibility [idex-hs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
